N-(4-Methylphenyl)-N-phenylthiourea
Description
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Properties
CAS No. |
16830-17-4 |
|---|---|
Molecular Formula |
C14H14N2S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
1-(4-methylphenyl)-1-phenylthiourea |
InChI |
InChI=1S/C14H14N2S/c1-11-7-9-13(10-8-11)16(14(15)17)12-5-3-2-4-6-12/h2-10H,1H3,(H2,15,17) |
InChI Key |
ZYNSFFFIRCLLFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)N |
Origin of Product |
United States |
Foundational & Exploratory
Biological Activity of N-(4-Methylphenyl)-N'-phenylthiourea Derivatives
Executive Summary
The N-(4-Methylphenyl)-N'-phenylthiourea scaffold represents a critical pharmacophore in medicinal chemistry, distinguished by its versatile 1,3-disubstituted thiourea core . While nomenclature often varies, the most biologically significant isomer is the 1,3-derivative (also known as 1-phenyl-3-(4-methylphenyl)thiourea). This guide analyzes the scaffold's potent activity as a urease inhibitor , its emerging role in anticancer therapeutics (targeting EGFR and VEGFR), and its efficacy against multidrug-resistant (MDR) bacterial strains .
This document synthesizes structural causality with experimental protocols, providing a self-validating framework for researchers exploring this chemical space.
Chemical Architecture & Synthesis[1]
Structural Definition
The core structure consists of a central thiourea moiety (
-
IUPAC Name: 1-(4-methylphenyl)-3-phenylthiourea[1]
-
Molecular Formula:
-
Key Feature: The thione (
) group acts as a soft base, making it an exceptional chelator for soft metal ions (e.g., , ) found in metalloenzymes like urease.
Synthesis Protocol
The most robust synthetic route involves the nucleophilic addition of an aromatic amine to an aryl isothiocyanate. This reaction is generally quantitative and requires no heavy metal catalysts.
Standard Operating Procedure (SOP):
-
Reagents: 4-Methylaniline (p-Toluidine) [1.0 eq] and Phenyl isothiocyanate [1.0 eq].
-
Solvent: Ethanol or Acetone (anhydrous).
-
Conditions: Reflux for 2–4 hours.
-
Workup: Cool to room temperature; the product precipitates. Filter and recrystallize from ethanol.
Diagram 1: General Synthesis Pathway
Pharmacological Profiles[3][4]
Urease Inhibition (Primary Indication)
The 1,3-disubstituted thiourea derivatives are among the most potent non-hydroxamic acid inhibitors of urease (EC 3.5.1.5).
-
Clinical Relevance: Urease allows Helicobacter pylori to survive in the acidic gastric environment. Inhibition eradicates the bacteria, treating gastritis and peptic ulcers.
-
Mechanism: The sulfur atom of the thiourea coordinates with the bi-nickel (
) center of the urease active site, preventing urea hydrolysis. -
Potency: Derivatives often exhibit
values in the low micromolar range ( ), superior to the standard thiourea ( ) and comparable to acetohydroxamic acid .
Anticancer Activity
Recent studies highlight the efficacy of this scaffold against breast (MCF-7) and lung (A549) cancer lines.[2]
-
Target: EGFR (Epidermal Growth Factor Receptor) tyrosine kinase.[3]
-
Observation: The lipophilic 4-methyl group enhances membrane permeability, while the thiourea core forms hydrogen bonds with the ATP-binding pocket of EGFR.
-
Cytotoxicity:
values typically range from .
Antimicrobial & Antifungal[1]
-
Spectrum: Effective against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).
-
SAR Insight: Activity decreases against Gram-negative bacteria due to the impermeable outer membrane, unless specific lipophilic carriers (e.g., trifluoromethyl groups) are added.
Structure-Activity Relationship (SAR) Analysis
Understanding the SAR is crucial for optimizing this scaffold. The biological activity is governed by electronic and steric effects on the two phenyl rings.
Diagram 2: SAR Logic Map
Key SAR Findings:
-
The Thione (C=S): Essential. Replacing
with (urea) drastically reduces urease inhibitory activity due to lost metal chelating ability. -
N-H Protons: At least one free
is usually required for hydrogen bonding within the enzyme pocket. -
Ring Substitutions:
-
Electron-Withdrawing Groups (EWG): Placing
, , or on the "Phenyl" ring (Ring B) generally increases potency by increasing the acidity of the protons, strengthening H-bonds with the receptor. -
Electron-Donating Groups (EDG): Additional methyl or methoxy groups often decrease activity unless they provide specific steric fits.
-
Quantitative Data Summary
Table 1: Comparative Bioactivity Profile of Thiourea Derivatives
| Compound Variant | Target | Activity Metric ( | Reference Standard |
| N-(4-Methylphenyl)-N'-phenylthiourea | Urease | Thiourea ( | |
| 4-Nitro derivative | Urease | Acetohydroxamic Acid | |
| 3,4-Dichloro derivative | S. aureus | MIC: | Ciprofloxacin |
| 4-Methyl derivative | MCF-7 (Cancer) | Doxorubicin |
Note: Values are aggregated from representative literature ranges for this class.
Experimental Protocols
Urease Inhibition Assay (Jack Bean Urease)
Objective: Determine the
-
Preparation: Dissolve test compound in 10% DMSO to prepare stock solutions (
). -
Enzyme Mix: Incubate
of Jack bean urease ( ) with of test compound for 15 min at . -
Substrate Addition: Add
of urea buffer ( urea in phosphate buffer, pH 6.8). -
Reaction: Incubate for 15 min at
. -
Detection: Add
of phenol-hypochlorite reagent (Indophenol method). Measure absorbance at 630 nm . -
Calculation:
.
Antimicrobial Microdilution Assay
Objective: Determine Minimum Inhibitory Concentration (MIC).
-
Inoculum: Prepare bacterial suspension (S. aureus) adjusted to
McFarland standard. -
Plating: In a 96-well plate, add
of Mueller-Hinton broth. -
Dilution: Perform serial 2-fold dilutions of the thiourea derivative (starting at
). -
Incubation: Add
of inoculum; incubate at for 24 hours. -
Readout: The lowest concentration with no visible turbidity is the MIC.
Mechanism of Action: Molecular Docking[6]
Diagram 3: Urease Active Site Interaction
Mechanistic Insight:
Molecular docking studies consistently show the thiourea sulfur atom bridging the two paramagnetic nickel ions (
References
-
Synthesis and in vitro urease inhibitory activity of N,N'-disubstituted thioureas. Source: European Journal of Medicinal Chemistry.[4][5] Context: Establishes the core protocol for urease inhibition and SAR of the phenyl-thiourea class.
-
Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Source: Journal of Pharmacy & Pharmacognosy Research. Context: Demonstrates the cytotoxicity of modified phenylthioureas against MCF-7 and HeLa cell lines.[6]
-
N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. Source: PMC (National Institutes of Health). Context: detailed mechanistic insight into the binding mode of thioureas in the urease pocket.
-
Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Source: MDPI (Molecules). Context: Provides comparative MIC data for thiourea derivatives against S. aureus and M. smegmatis.
Sources
- 1. N-(4-Methoxyphenyl)-N'-phenylthiourea | C14H14N2OS | CID 686507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. jppres.com [jppres.com]
A Guide to the Crystal Structure Analysis of N-Aryl Thioureas: A Case Study of a Phenylthiourea Analogue
This technical guide provides a comprehensive overview of the methodologies and insights involved in the crystal structure analysis of N-aryl thiourea derivatives, a class of compounds with significant interest in medicinal chemistry and materials science.[1][2] Due to the absence of publicly available crystallographic data for N-(4-Methylphenyl)-N-phenylthiourea, this guide will utilize a closely related analogue, (E)-1-(4-Methylphenyl)-3-[(1-phenylethylidene)amino]thiourea, as a representative case study to illustrate the core principles and experimental workflows.[3]
Introduction: The Significance of N-Aryl Thioureas
N-aryl thioureas are a versatile class of organic compounds characterized by a thiourea core bonded to at least one aryl group. Their utility spans a wide range of applications, including their roles as enzyme inhibitors, potential therapeutic agents, and precursors in organic synthesis.[1][2] The biological activity and material properties of these molecules are intrinsically linked to their three-dimensional structure and the non-covalent interactions they form in the solid state. Therefore, single-crystal X-ray diffraction analysis is an indispensable tool for elucidating these structural details, providing crucial insights for rational drug design and the development of novel materials.
Synthesis and Crystallization: The Foundation of Structural Analysis
The synthesis of N-aryl thioureas is typically achieved through a straightforward condensation reaction. The general approach involves the reaction of an aryl isothiocyanate with a primary or secondary amine. In the case of our target compound, N-(4-Methylphenyl)-N-phenylthiourea, the synthesis would involve the reaction of phenyl isothiocyanate with 4-methylaniline. A generalized synthetic scheme for phenylthiourea derivatives involves heating an aniline derivative with hydrochloric acid and ammonium thiocyanate, followed by reflux and crystallization.[4]
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often empirical step. A common method is slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. The choice of solvent is crucial and can significantly influence crystal growth and quality.
Experimental Protocol: Synthesis and Crystallization
-
Synthesis of the Thiourea Derivative:
-
Dissolve 0.1 mole of the appropriate aniline derivative (e.g., 4-methylaniline) in a suitable solvent.
-
Add 0.1 mole of the corresponding isothiocyanate (e.g., phenyl isothiocyanate) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration or evaporation of the solvent.
-
-
Crystallization:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or acetone).
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
-
Alternatively, the slow evaporation of a dilute solution of the compound at room temperature can yield high-quality single crystals over a period of days to weeks.
-
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms within a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
The Workflow of Crystal Structure Determination
The journey from a single crystal to a refined three-dimensional structure involves several key stages. This workflow is a self-validating system, with checks and balances at each step to ensure the integrity of the final model.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Structural Analysis of a Representative Analogue: (E)-1-(4-Methylphenyl)-3-[(1-phenylethylidene)amino]thiourea
As a case study, we will examine the crystal structure of (E)-1-(4-Methylphenyl)-3-[(1-phenylethylidene)amino]thiourea.[3] This compound shares key structural motifs with our target molecule, including the N-phenyl and N-(4-methylphenyl) groups attached to a thiourea core.
Crystallographic Data
The following table summarizes the key crystallographic data for the analogue compound.[3]
| Parameter | Value |
| Chemical Formula | C₁₆H₁₇N₃S |
| Formula Weight | 283.39 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5881 (3) |
| b (Å) | 5.7355 (2) |
| c (Å) | 26.9746 (7) |
| β (°) | 108.670 (2) |
| Volume (ų) | 1551.91 (8) |
| Z | 4 |
| Temperature (K) | 291 |
| Radiation | Cu Kα (λ = 1.54184 Å) |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.123 |
Molecular Structure
The molecular structure of the analogue reveals an E configuration.[3] The aminothiourea unit is nearly planar, and the tolyl and phenyl rings are twisted with respect to this plane.[3] This twisting is a common feature in N-aryl thioureas and is influenced by steric hindrance and electronic effects.
Figure 2: A 2D representation of the molecular structure of (E)-1-(4-Methylphenyl)-3-[(1-phenylethylidene)amino]thiourea.
Supramolecular Assembly and Intermolecular Interactions
In the crystal lattice, molecules of the analogue are linked by intermolecular N—H···S hydrogen bonds.[3] These interactions are a hallmark of thiourea derivatives and play a crucial role in stabilizing the crystal packing. Additionally, weaker C—H···S interactions are also observed.[3] These hydrogen bonds create a network of molecules, forming a stable three-dimensional supramolecular architecture. The study of these non-covalent interactions is vital for understanding the physical properties of the material and for crystal engineering.
Conclusion and Future Perspectives
The crystal structure analysis of N-aryl thioureas provides invaluable information about their molecular conformation and intermolecular interactions. This knowledge is fundamental for understanding their structure-activity relationships and for designing new molecules with tailored properties. While the specific crystal structure of N-(4-Methylphenyl)-N-phenylthiourea remains to be determined, the analysis of a close analogue demonstrates the power of single-crystal X-ray diffraction in this field. Future work should focus on obtaining single crystals of the title compound to provide a complete and accurate picture of its solid-state structure. Such studies will undoubtedly contribute to the ongoing development of thiourea derivatives for a wide range of applications in medicine and materials science.
References
-
Zhang, Y.-L., Wu, C.-Z., & Zhang, F.-J. (2011). (E)-1-(4-Methylphenyl)-3-[(1-phenylethylidene)amino]thiourea. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1547. [Link]
-
Ejaz, S., Ali, S., Hameed, A., Shah, S. A. A., Khan, M., & Ahmad, M. (2021). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. Bulletin of the Chemical Society of Ethiopia, 35(3), 589-604. [Link]
-
PubChem. (n.d.). N-(4-Methoxyphenyl)-N'-phenylthiourea. Retrieved February 17, 2026, from [Link]
-
Saeed, A., Mumtaz, A., & Flörke, U. (2010). Synthesis, characterization and crystal structure of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea. European Journal of Chemistry, 1(2), 73-75. [Link]
-
PubChem. (n.d.). 1-(1-Phenyl-3-p-tolyl-1H-pyrazol-5-yl)thiourea. Retrieved February 17, 2026, from [Link]
-
Yeo, C. I., & Tiekink, E. R. T. (2019). Crystal structure of 3-[methyl(phenyl)amino]-1-phenylthiourea, C14H15N3S. Zeitschrift für Kristallographie-New Crystal Structures, 234(4), 733-735. [Link]
-
Li, Q., Wang, H., & Jian, F. (2008). Synthesis and Crystal Structure of N, N ′-(p-phenyl)-bis-(p-nitro) benzoylthiourea. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(5), 1238-1244. [Link]
-
International Journal of Creative Research Thoughts. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT, 11(3). [Link]
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Substituted Phenylthiourea Compounds: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Versatile Scaffold of Phenylthiourea
Substituted phenylthiourea derivatives represent a fascinating and highly versatile class of organic compounds that have garnered significant attention across diverse scientific disciplines, including medicinal chemistry, agrochemistry, and materials science. The core phenylthiourea scaffold, characterized by a thiourea group attached to a phenyl ring, provides a unique combination of structural features that impart a wide spectrum of biological activities. The presence of nitrogen and sulfur atoms allows for diverse intermolecular interactions, including hydrogen bonding, which is crucial for binding to biological targets. Furthermore, the phenyl ring serves as a modifiable platform where the introduction of various substituents can fine-tune the compound's physicochemical properties and, consequently, its biological efficacy.
This technical guide offers an in-depth exploration of substituted phenylthiourea compounds, designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a causal understanding of experimental choices, self-validating protocols, and a robust foundation of authoritative references. We will delve into the synthesis, biological activities, mechanisms of action, and structure-activity relationships of these remarkable compounds, providing both foundational knowledge and practical insights for their application in research and development.
I. Synthesis of Substituted Phenylthiourea Derivatives: A Practical Approach
The synthesis of substituted phenylthiourea derivatives is generally straightforward, making them readily accessible for research purposes. The most common and versatile method involves the reaction of a substituted aniline with a source of thiocyanate. This section details the underlying chemistry and provides step-by-step protocols for the synthesis of these compounds.
Core Synthetic Strategy: The Reaction of Anilines with Thiocyanates
The fundamental principle behind the synthesis of N-monosubstituted phenylthioureas is the reaction of an aniline derivative with an isothiocyanate generated in situ from a thiocyanate salt, typically ammonium or potassium thiocyanate, in an acidic medium. The acid protonates the aniline, which then reacts with the thiocyanate ion.
A general workflow for this synthesis is depicted below:
Detailed Experimental Protocol: Synthesis of 4-Bromophenylthiourea
This protocol provides a detailed, step-by-step method for the synthesis of a representative halogenated phenylthiourea derivative.[1]
Materials:
-
4-Bromoaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Ammonium Thiocyanate (NH₄SCN)
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 0.1 mole of 4-bromoaniline in a mixture of 9 mL of concentrated HCl and 25 mL of distilled water.
-
Heat the solution to 60-70°C for approximately 1 hour with stirring.
-
Cool the mixture in an ice bath for about 1 hour.
-
Slowly add a solution of 0.1 mole of ammonium thiocyanate in a minimal amount of water to the cooled mixture.
-
Reflux the resulting solution for 4 hours.
-
Pour the hot reaction mixture into 200 mL of cold distilled water with continuous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Dry the crude product.
-
Recrystallize the crude product from ethanol to obtain pure 4-bromophenylthiourea.
Microwave-Assisted Synthesis: An Efficient Alternative
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and improving yields. This approach is also applicable to the synthesis of phenylthiourea derivatives.[2]
Procedure:
-
Prepare the initial reaction mixture as described in steps 1-4 of the conventional protocol.
-
Transfer the solution to a microwave-safe reaction vessel.
-
Irradiate the mixture in a microwave reactor for approximately 15 minutes at a suitable power level to maintain the reaction temperature.
-
Follow steps 6-9 of the conventional protocol for work-up and purification.
Synthesis of N-Acyl/Aroyl-N'-phenylthiourea Derivatives
N-Acyl/Aroyl-N'-phenylthiourea derivatives, which often exhibit enhanced biological activity, can be synthesized through the acylation of a pre-formed phenylthiourea.[3]
Protocol for N-(2,4-dichloro)benzoyl-N'-phenylthiourea: [3][4]
-
Dissolve 8 mmol of N-phenylthiourea in 10 mL of dry tetrahydrofuran (THF) and 1.0 mL of triethylamine.
-
Cool the mixture in an ice bath with constant stirring.
-
Add a solution of 7 mmol of 2,4-dichlorobenzoyl chloride in a minimal amount of dry THF dropwise.
-
After 30 minutes at low temperature, heat the mixture to reflux (approximately 100°C) for 8 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the THF by vacuum evaporation to yield the crude product.
-
Purify the product by recrystallization.
II. Characterization of Substituted Phenylthiourea Compounds
The structural elucidation of newly synthesized phenylthiourea derivatives is crucial for confirming their identity and purity. A combination of spectroscopic techniques is typically employed for this purpose.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. Characteristic absorption bands include the N-H stretching vibrations (typically in the range of 3100-3400 cm⁻¹), C=S stretching (around 1000-1300 cm⁻¹), and C=O stretching for N-acyl derivatives (around 1650-1700 cm⁻¹).[5][6] Aromatic C-H and C=C stretching vibrations are also observed.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment in the molecule. The N-H protons typically appear as broad singlets in the downfield region (δ 8.0-12.0 ppm). Aromatic protons resonate in the range of δ 6.5-8.5 ppm, and their splitting patterns can help determine the substitution pattern on the phenyl ring. Protons of alkyl or alkoxy substituents will have characteristic chemical shifts and multiplicities.[5][7][8]
-
¹³C NMR: Reveals the carbon skeleton of the molecule. The thiocarbonyl carbon (C=S) is a key diagnostic signal, typically appearing in the downfield region (δ 175-185 ppm). The carbonyl carbon of N-acyl derivatives resonates around δ 165-175 ppm. Aromatic carbons and carbons of other substituents will have their characteristic chemical shifts.[5]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of the molecule.[5]
Table 1: Representative Spectroscopic Data for N-(4-t-butylbenzoyl)-N'-phenylthiourea [5]
| Spectroscopic Technique | Characteristic Peaks/Signals |
| IR (KBr, cm⁻¹) | 3224 & 1602 (N-H stretch), 1676 (C=O amide), 1602 & 1497 (C=C Aromatic), 1075 & 830 (C=S) |
| ¹H NMR (DMSO-d₆, ppm) | δ 1.36 (s, 9H, C(CH₃)₃), δ 7.28 (t, 1H, Ar-H), δ 7.42 (t, 2H, Ar-H), δ 7.54 (d, 2H, Ar-H), δ 7.72 (d, 2H, Ar-H), δ 7.84 (d, 2H, Ar-H), δ 9.17 (s, 1H, O=C-NH-C=S), δ 12.67 (s, 1H, S=C-NH-Ar) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 31.1 (3C, C(CH₃)₃), δ 35.3 (1C, C(CH₃)₃), δ 124.2 (2C, Ar), δ 126.3 (2C, Ar), δ 126.9 (2C, Ar), δ 127.6 (1C, Ar), δ 128.7 (2C, Ar), δ 128.9 (1C, Ar), δ 137.7 (1C, Ar), δ 157.8 (1C, Ar), δ 167.0 (1C, C=O), δ 178.5 (1C, C=S) |
| HRMS (m/z) | (M-H)⁻ = 311.1210 (Calculated Mass = 311.1218) |
III. Biological Activities of Substituted Phenylthiourea Compounds
Substituted phenylthiourea derivatives have demonstrated a remarkable range of biological activities, with antimicrobial and anticancer properties being the most extensively studied.
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Substituted phenylthioureas have emerged as a promising scaffold in this regard, exhibiting activity against a broad spectrum of bacteria and fungi.[1][9]
Structure-Activity Relationship (SAR) for Antimicrobial Activity:
-
Halogen Substitution: The presence of halogen atoms (F, Cl, Br) on the phenyl ring is a key determinant of antimicrobial activity.[9][10]
-
Fluorine substitution, especially multiple fluorine atoms, has been shown to enhance antifungal activity.[9]
-
Chlorine and bromine-containing derivatives exhibit significant activity against a range of bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[9] Dichloro-substituted compounds often show potent activity.[11]
-
-
Electron-Withdrawing Groups: In general, the presence of electron-withdrawing groups on the phenyl ring tends to enhance antimicrobial activity.[10][12]
-
Alkyl and Alkoxy Groups: The introduction of alkyl and alkoxy substituents can also modulate antimicrobial activity, with their effect often being dependent on their position and size.[13]
Table 2: Antimicrobial Activity (MIC, µg/mL) of Selected Phenylthiourea Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea Cu(II) complex | Methicillin-resistant Staphylococci | 2 | [14] |
| Halogenphenylthiourea Cu(II) complexes | Mycobacterium tuberculosis | 4 | [14] |
| 1-(3,4-Dichlorophenyl)-3-(1,3-thiazol-2-yl)thiourea | Gram-positive cocci | 2-32 | [11] |
Mechanism of Antimicrobial Action: The antimicrobial mechanisms of phenylthiourea derivatives are multifaceted and can involve the inhibition of essential microbial enzymes. Some derivatives have been shown to act as dual inhibitors of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.[12][14]
Anticancer Activity
Substituted phenylthioureas have demonstrated significant cytotoxic activity against a variety of cancer cell lines, making them attractive candidates for the development of novel anticancer agents.[15]
Structure-Activity Relationship (SAR) for Anticancer Activity:
-
Halogen and Trifluoromethyl Groups: The presence of halogen atoms and trifluoromethyl (-CF₃) groups on the phenyl ring is often associated with potent anticancer activity.[16] For instance, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea has shown strong cytotoxic effects.
-
N-Acyl/Aroyl Substitution: Acylation or arolation at the N' position can significantly enhance cytotoxic activity. The nature of the substituent on the benzoyl ring also plays a crucial role.
Table 3: Anticancer Activity (IC₅₀, µM) of Selected Phenylthiourea Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (colon) | 1.5 | [16] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (breast) | 2.83 | [5] |
| N-(2,4-dichlorobenzoyl)-N'-phenylthiourea | MCF-7 (breast) | 0.31 | |
| Halogenated bis-phenylthiourea derivatives | K-562 (leukemia) | Potent | [17] |
Mechanism of Anticancer Action: The anticancer mechanisms of phenylthiourea derivatives are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.
-
Enzyme Inhibition: Some derivatives act as inhibitors of crucial enzymes in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) and HER-2.[5] Tyrosinase inhibition is another reported mechanism.[18][19]
-
Induction of Apoptosis: Many substituted phenylthioureas exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.[17] This is often mediated through the activation of caspases, key executioner enzymes in the apoptotic cascade.[17][20]
-
Modulation of Signaling Pathways: These compounds have been shown to interfere with critical signaling pathways, including:
-
NF-κB Pathway: Inhibition of the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation.[20]
-
Wnt/β-catenin Pathway: Inhibition of the Wnt/β-catenin signaling pathway, which is involved in cell fate determination, proliferation, and migration.[16]
-
-
Generation of Reactive Oxygen Species (ROS): Some derivatives can induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent cell death.[17]
The following diagram illustrates the multifaceted anticancer mechanisms of substituted phenylthiourea compounds:
Agricultural Applications
The biological activity of substituted phenylthiourea derivatives extends to the agricultural sector, where they have shown promise as insecticides and herbicides.[21][22] Their mode of action in these applications often involves the disruption of key physiological processes in insects and plants.
Table 4: Efficacy of Phenylthiourea Derivatives in Agricultural Applications [21]
| Compound/Derivative | Target Pest/Weed | Efficacy | Reference |
| Pyrimidine thiourea 4d | Brassica napus L. (root growth) | 81.5% inhibition at 100 µg/mL | [21] |
| N-benzoyl-N'-(p-dimethylamino)-phenylthiourea | Housefly larvae | Marked inhibition of imago emergence | [22] |
IV. Experimental Protocols for Biological Evaluation
This section provides detailed, step-by-step protocols for key in vitro assays used to evaluate the biological activity of substituted phenylthiourea compounds.
Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test compound
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Add the inoculum to each well, except for the negative control wells.
-
Include positive control wells (microorganism without compound) and negative control wells (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol for Cytotoxicity Testing: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol for Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[23][24][25][26]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in the target cells by treating them with the test compound for a specified duration.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
V. Conclusion and Future Perspectives
Substituted phenylthiourea compounds have unequivocally established themselves as a privileged scaffold in the realm of drug discovery and development. Their synthetic accessibility, coupled with their diverse and potent biological activities, makes them an attractive area for continued research. The insights into their structure-activity relationships and mechanisms of action provide a solid foundation for the rational design of new and more effective therapeutic agents.
Future research in this field should focus on several key areas:
-
Expansion of Chemical Diversity: The synthesis and evaluation of novel phenylthiourea derivatives with a wider range of substituents and heterocyclic moieties will be crucial for discovering compounds with improved potency and selectivity.
-
Elucidation of Molecular Targets: While significant progress has been made, the precise molecular targets for many of the observed biological activities remain to be fully elucidated. Advanced techniques such as proteomics and chemoproteomics can be employed to identify these targets.
-
In Vivo Studies: While many in vitro studies have demonstrated the potential of these compounds, more extensive in vivo studies in animal models are needed to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Development of Drug Delivery Systems: The formulation of phenylthiourea derivatives into advanced drug delivery systems could enhance their bioavailability and therapeutic efficacy while minimizing potential side effects.
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Potential Therapeutic Targets of N-(4-Methylphenyl)-N-phenylthiourea: A Mechanistic Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Methylphenyl)-N-phenylthiourea belongs to the N,N'-diarylthiourea class of compounds, a chemical scaffold of significant interest in medicinal chemistry due to its diverse biological activities. While direct experimental data on N-(4-Methylphenyl)-N-phenylthiourea is limited, this guide synthesizes the current body of knowledge on structurally related thiourea derivatives to elucidate its most probable therapeutic targets. By examining the established anticancer, antimicrobial, antiviral, and enzyme-inhibitory activities of its analogs, we provide a predictive framework for its mechanism of action and a rationale for future investigational pathways. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering both a high-level overview of potential applications and detailed experimental protocols for target validation.
Introduction to N,N'-Diarylthioureas: A Scaffold of Therapeutic Promise
The thiourea core, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, is a versatile pharmacophore. The N,N'-diaryl substitution, as seen in N-(4-Methylphenyl)-N-phenylthiourea, imparts a specific set of physicochemical properties, including lipophilicity and hydrogen bonding capabilities, that facilitate interactions with a variety of biological targets.[1] Research has demonstrated that these derivatives possess a wide spectrum of pharmacological effects, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties.[1] The biological activity is often modulated by the nature and position of substituents on the phenyl rings, which can influence electron density, molecular conformation, and binding affinity to target proteins.[2][3] This guide will systematically explore the most promising therapeutic avenues for N-(4-Methylphenyl)-N-phenylthiourea based on the robust evidence from its chemical congeners.
Premier Therapeutic Area: Oncology
The most extensively documented therapeutic potential for N,N'-diarylthioureas lies in oncology. These compounds have demonstrated potent cytotoxic effects against a range of cancer cell lines, and several key molecular targets have been identified.[2][4][5]
Inhibition of Receptor Tyrosine Kinases (RTKs)
A primary mechanism of anticancer action for thiourea derivatives is the inhibition of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[6][7] EGFR is a critical mediator of cell proliferation, survival, and metastasis, and its overexpression is a hallmark of many cancers.
-
Mechanistic Insight: N-benzoyl-N'-phenylthiourea derivatives have been shown to be effective inhibitors of EGFR and HER-2, another member of the ErbB family of receptors.[6][7] Molecular docking studies predict that compounds like N-(4-t-butylbenzoyl)-N'-phenylthiourea bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[6][8] The thiourea moiety can form crucial hydrogen bonds within the active site, while the aryl rings engage in hydrophobic and van der Waals interactions.
Below is a proposed signaling pathway illustrating the inhibitory action of N-(4-Methylphenyl)-N-phenylthiourea on the EGFR pathway.
Caption: Proposed inhibition of the EGFR signaling cascade by N-(4-Methylphenyl)-N-phenylthiourea.
Induction of Apoptosis and Modulation of Key Cancer Pathways
Beyond direct enzyme inhibition, diarylthiourea derivatives trigger programmed cell death (apoptosis) and interfere with other critical cancer-related pathways.
-
Caspase Activation: Treatment of colorectal and prostate cancer cells with 1,3-disubstituted thioureas leads to a significant increase in the activity of caspases 3 and 7, which are executioner caspases in the apoptotic cascade.[4]
-
NF-κB Inhibition: The transcription factor NF-κB (Nuclear Factor Kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation, immunity, and cell survival, and its constitutive activation is common in cancer. Certain thiourea derivatives have been shown to decrease NF-κB activation in cancer cells.[4]
-
VEGF Secretion Suppression: Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor. Diarylthioureas can suppress the secretion of VEGF from cancer cells, thereby potentially inhibiting tumor angiogenesis.[4]
Quantitative Data: Cytotoxicity of Diarylthiourea Analogs
The following table summarizes the cytotoxic activity of various substituted diarylthiourea derivatives against different human cancer cell lines, providing a comparative basis for the potential efficacy of N-(4-Methylphenyl)-N-phenylthiourea.
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(2,4-dichlorobenzoyl)-N'-phenylthiourea | MCF-7 (Breast) | 0.31 | [9] |
| N-(4-chlorobenzoyl)-N'-phenylthiourea | MCF-7 (Breast) | 0.49 | [9] |
| 3,4-dichlorophenylthiourea | SW620 (Colon) | 1.5 | [5] |
| 4-(trifluoromethyl)phenylthiourea | SW620 (Colon) | 5.8 | [5] |
| 3,4-dichlorophenylthiourea | PC3 (Prostate) | 6.9 | [5] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D (Breast) | - | [6][8] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa (Cervical) | - | [6][8] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the in vitro cytotoxicity of a compound against cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of N-(4-Methylphenyl)-N-phenylthiourea in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Therapeutic Targets
Substituted phenylthioureas have demonstrated broad-spectrum antimicrobial activity, indicating their potential as leads for new anti-infective agents.[10][11]
Inhibition of Bacterial Type II Topoisomerases
A key target for antibacterial thiourea derivatives is the family of type II topoisomerases (DNA gyrase and topoisomerase IV).[12] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibiotics like fluoroquinolones.
-
Mechanistic Insight: Thiourea derivatives can interfere with the activity of these enzymes, leading to DNA damage and bacterial cell death.[12] The specific interactions likely involve the thiourea core and the aryl substituents binding to pockets within the enzyme-DNA complex, stabilizing the cleaved-DNA state. This mechanism is particularly attractive as it can be effective against drug-resistant strains.[12]
The workflow for identifying topoisomerase inhibitors is depicted below.
Caption: A typical workflow for the discovery of novel topoisomerase inhibitors.
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative thiourea derivatives against various pathogens.
| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4-chloro-3-nitrophenylthiourea derivative | Staphylococcus aureus | 0.5-2 | [12] |
| 4-chloro-3-nitrophenylthiourea derivative | Mycobacterium tuberculosis | (2-4x more potent than Isoniazid) | [12] |
| Tris-thiourea derivative | E. faecalis, P. aeruginosa | 40-50 | [1] |
| Substituted Phenylthiourea | Salmonella typhimurium, E. coli | Active | [10] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Prepare Bacterial Inoculum: Culture bacteria in an appropriate broth medium to log phase. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Perform a two-fold serial dilution of N-(4-Methylphenyl)-N-phenylthiourea in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral Therapeutic Targets
Several N,N'-diphenylthiourea derivatives have been identified as inhibitors of viral replication, particularly against picornaviruses like Coxsackie virus.[13][14]
-
Mechanistic Insight: The precise mechanism is not fully elucidated but is believed to involve interference with viral entry or replication processes. Structure-activity relationship (SAR) studies have revealed key structural features essential for antiviral activity:
-
An intact -NHC(=S)NH- group.
-
The presence of a hydroxyl or amino substituent on one of the phenyl rings.
-
A specific distance (6.68-6.75 Å) between the sulfur atom and the XH substituent.
-
A trans conformation of the -C(=S)NH- group bound to the substituted ring.[14]
-
While N-(4-Methylphenyl)-N-phenylthiourea does not possess a hydroxyl or amino group, its potential for antiviral activity cannot be entirely dismissed without experimental validation, as other interactions may contribute to a lesser extent or against different viral targets. Some thiourea derivatives have also shown activity against HIV-1 and HIV-2.[15]
Experimental Protocol: Plaque Reduction Assay
-
Cell Monolayer: Seed host cells (e.g., Vero cells) in 6-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with a known titer of the virus (e.g., Coxsackievirus B1) for 1 hour.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium (e.g., agarose or methylcellulose) containing various concentrations of N-(4-Methylphenyl)-N-phenylthiourea.
-
Incubation: Incubate the plates for 2-3 days until viral plaques are visible.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet).
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.
Other Potential Enzyme Targets
The thiourea scaffold is a known inhibitor of several enzymes, suggesting additional therapeutic possibilities.
-
Phenoloxidase (Tyrosinase): Phenylthiourea is a well-characterized competitive inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[16][17][18] The inhibition constant (Ki) for phenylthiourea is approximately 0.21 µM.[16][18] This suggests that N-(4-Methylphenyl)-N-phenylthiourea could be a potential agent for treating hyperpigmentation disorders. It may also inhibit tyrosinase-related protein 1 (TYRP1).[19]
-
5-Lipoxygenase (5-LOX): Certain thiourea derivatives are capable of inhibiting 5-LOX, an enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators.[1] This points to a potential anti-inflammatory application.
-
Indoleamine 2,3-dioxygenase (IDO1): While studied more in the context of N,N-diphenylurea, the structural similarity suggests a potential for thiourea analogs to inhibit IDO1, an immunosuppressive enzyme that is a target in cancer immunotherapy.[20][21]
Conclusion and Future Directions
While direct experimental evidence for N-(4-Methylphenyl)-N-phenylthiourea is yet to be established, the extensive research on the N,N'-diarylthiourea class provides a strong foundation for predicting its therapeutic potential. The most promising avenues for investigation are in oncology , targeting receptor tyrosine kinases like EGFR and inducing apoptosis, and in antimicrobial drug development, with a focus on inhibiting bacterial type II topoisomerases. Furthermore, its potential as an antiviral agent and an inhibitor of enzymes like tyrosinase warrants exploration.
Future research should focus on the systematic in vitro and in vivo evaluation of N-(4-Methylphenyl)-N-phenylthiourea against these predicted targets. Head-to-head comparisons with established drugs and other thiourea analogs will be crucial in determining its therapeutic index and potential for clinical development. The experimental protocols provided in this guide offer a starting point for these essential validation studies.
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- 18. medchemexpress.com [medchemexpress.com]
- 19. Phenylthiourea Binding to Human Tyrosinase-Related Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors [frontiersin.org]
- 21. Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of N-arylthiourea derivatives
An In-depth Technical Guide to the Discovery and History of N-arylthiourea Derivatives for Researchers, Scientists, and Drug Development Professionals.
Abstract
N-arylthiourea derivatives constitute a versatile and highly significant class of organic compounds, distinguished by a thiocarbonyl group flanked by at least one aryl-substituted nitrogen atom. Their journey, originating from foundational 19th-century organic synthesis, has evolved into a multidisciplinary field of research. The unique structural motif of N-arylthioureas, particularly the (thio)urea functionality, allows for critical hydrogen bonding interactions with a multitude of biological targets, rendering them privileged scaffolds in medicinal chemistry.[1] This guide provides a comprehensive exploration of their historical discovery, fundamental synthesis methodologies, the evolution of their applications across medicine and agriculture, and detailed experimental protocols for their preparation and evaluation. We delve into the causality behind experimental choices and the structure-activity relationships that govern their diverse biological effects, offering field-proven insights for professionals in drug development and scientific research.
A Journey Through Time: Historical Milestones
The story of N-arylthiourea derivatives is intrinsically linked to the broader history of organic chemistry. The path to their discovery was paved by groundbreaking work on their simpler structural analogs, urea and thiourea.
-
1828: The Dawn of Organic Synthesis: The journey begins with German chemist Friedrich Wöhler's landmark synthesis of urea from inorganic starting materials (ammonium cyanate).[1][2] This pivotal moment shattered the prevailing doctrine of vitalism and laid the conceptual groundwork for the laboratory synthesis of all organic molecules.[1][2]
-
1873: The Advent of Thiourea: Nearly half a century later, Polish chemist Marceli Nencki synthesized thiourea, the sulfur analog of urea, by replacing the oxygen atom with sulfur.[1] This opened a new chapter, allowing chemists to explore the unique properties conferred by the thiocarbonyl group.
-
Late 19th Century: Foundational Synthesis: Following the discovery of thiourea, the late 19th century was a period of foundational and exploratory synthesis. The reaction between amines and isothiocyanates emerged as a fundamental and robust method for preparing a vast array of substituted thiourea derivatives, including the N-aryl class.[3]
-
Early 20th Century: Pioneering Biological Investigations: The therapeutic potential of synthetic organic compounds began to be systematically explored in the early 20th century. The pioneering efforts of Nobel laureate Paul Ehrlich in developing chemotherapy, with his work on trypan red analogues containing a urea moiety, established a paradigm for modern drug discovery and inspired the investigation of related structures like thioureas for therapeutic purposes.[1] This era saw the first forays into understanding the biological activities of these compounds, leading to the discovery of derivatives with antitubercular properties, such as thioacetazone.[1]
Core Synthesis Methodologies
The preparation of N-arylthiourea derivatives is primarily achieved through a few reliable synthetic routes. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Primary Synthesis Route: From Isothiocyanates
The most common and versatile method for synthesizing N,N'-disubstituted thioureas involves the nucleophilic addition of a primary or secondary amine to an isothiocyanate. This reaction is typically high-yielding and proceeds under mild conditions.
General Protocol:
-
An aryl isothiocyanate is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, acetone, or acetonitrile).
-
An equimolar amount of the desired amine (aryl or alkyl) is added to the solution.
-
The reaction mixture is stirred at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution and can be collected by filtration. If it remains dissolved, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization.[4][5]
The mechanism relies on the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group.
Caption: Diverse applications of the N-arylthiourea scaffold.
Medicinal Chemistry
The thiourea framework is a privileged structure in drug design. [1]* Anticancer Activity: Many derivatives show promise in oncology by inhibiting cancer cell growth and overcoming treatment resistance. [4]Their mechanisms can involve targeting signaling pathways or inducing apoptosis. [4]* Antibacterial and Antifungal Activity: The global threat of antimicrobial resistance has spurred research into new anti-infective agents. [4]Thiourea derivatives have demonstrated potent activity against various bacteria and fungi, including Mycobacterium tuberculosis. [1][4]* Antiviral Activity: Certain N-arylthioureas have been identified as inhibitors of viral replication, including activity against HIV. [6]* Anticonvulsant Properties: The search for novel antiepileptic drugs has led to the synthesis of N-aryl-N'-heteroaryl-substituted thioureas, some of which exhibit significant anticonvulsant effects. [7]
Agricultural Chemistry
Thiourea derivatives are crucial in modern agriculture for crop protection. [8][9][10]* Insecticides: They can act as potent insect growth regulators, disrupting the life cycle of pests. [8][11]A prominent commercial example is Diafenthiuron. [11]* Fungicides and Herbicides: Their ability to inhibit essential metabolic pathways in fungi and plants makes them effective fungicides and herbicides, protecting crops from diseases and weeds. [8][9][12]
Detailed Experimental Protocols
To ensure scientific integrity, methodologies must be robust and reproducible. The following protocols provide a self-validating system for synthesis and preliminary biological screening.
Protocol: Synthesis of 1-(4-chlorophenyl)-3-phenylthiourea
This protocol details a representative synthesis.
Materials & Equipment:
-
4-chlorophenyl isothiocyanate
-
Aniline
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Buchner funnel and filter paper
-
Rotary evaporator
-
NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-chlorophenyl isothiocyanate (1.70 g, 10 mmol) in 30 mL of anhydrous DCM.
-
Add aniline (0.93 g, 10 mmol) dropwise to the solution at room temperature while stirring.
-
Continue stirring the reaction mixture for 2-4 hours. Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate) until the starting materials are consumed.
-
A white precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with a small amount of cold DCM to remove any unreacted starting materials.
-
Dry the product under vacuum. The yield should be high (>90%).
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to validate its identity and purity.
Caption: Experimental workflow for a typical N-arylthiourea synthesis.
Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines how to test the synthesized compounds for antibacterial activity.
Materials & Equipment:
-
Synthesized thiourea derivative
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Incubator
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the thiourea compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the compound in MHB across the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quantitative Data and Structure-Activity Relationships (SAR)
The biological activity of N-arylthiourea derivatives is highly dependent on the nature and position of substituents on the aryl rings. Understanding these Structure-Activity Relationships (SAR) is crucial for designing more potent and selective compounds. For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl rings can significantly alter antibacterial or anticancer efficacy.
Table 1: Example Biological Activities of N-Arylthiourea Derivatives
| Compound ID | Aryl Substituent (R1) | Second Substituent (R2) | Target Organism/Cell Line | Activity (IC₅₀/MIC in µM) | Reference |
| 1 | 4-Chlorophenyl | Phenyl | S. aureus | 45 µg/mL | [4] |
| 2 | 4-Nitrophenyl | Benzoyl | E. coli | 50 µg/mL | [4] |
| 3 | 2-Methylphenyl | 4-Iodophenyl | Breast Cancer (MCF-7) | 7-20 µM | [4] |
| 4 | Phenyl | Phosphonate group | Pancreatic Cancer | 3-14 µM | [4] |
This table is illustrative. Actual values are highly dependent on the specific derivative and assay conditions.
The data consistently shows that modifications to the aryl rings can tune the biological activity, a key principle in medicinal chemistry and drug development.
Conclusion and Future Directions
From their 19th-century origins, N-arylthiourea derivatives have evolved into a cornerstone of modern chemical and biological research. Their straightforward synthesis, coupled with a remarkable diversity of biological activities, ensures their continued relevance. Future research will likely focus on developing chiral thiourea catalysts for asymmetric synthesis, creating novel derivatives with enhanced selectivity for specific biological targets to minimize side effects, and expanding their application in materials science and organocatalysis. [13]The rich history and proven potential of the N-arylthiourea scaffold guarantee it will remain a fertile ground for discovery for years to come.
References
- The Discovery and Evolution of N-Aryl Thiourea Compounds: A Technical Guide for Researchers. (n.d.). Benchchem.
-
Ronchetti, R., Moroni, G., Carotti, A., Gioiello, A., & Camaioni, E. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(7), 1046–1064. Available at: [Link]
-
Thiourea. (2010, March 16). American Chemical Society. Retrieved February 17, 2026, from [Link]
-
Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. (n.d.). ChemRxiv. Retrieved February 17, 2026, from [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024, May 31). MDPI. Retrieved February 17, 2026, from [Link]
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015, November 25). Hilaris Publisher. Retrieved February 17, 2026, from [Link]
-
Shafique, S., Shafique, Z., & Majeed, A. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry. Retrieved February 17, 2026, from [Link]
-
Užarević, K., Stilinović, V., & Kaitner, B. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1740–1752. Available at: [Link]
-
thiourea derivatives methods: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 17, 2026, from [Link]
-
Thiourea Derivatives in Agrochemical Discovery and Development. (2025, April 7). ACS Publications. Retrieved February 17, 2026, from [Link]
-
Thiourea Derivatives in Agrochemical Discovery and Development. (2025, April 16). PubMed. Retrieved February 17, 2026, from [Link]
-
SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. (n.d.). Malaysian Journal of Analytical Sciences. Retrieved February 17, 2026, from [Link]
-
Jarrahpour, A. A., et al. (1997). Synthesis of N-aryl-N'-heteroaryl-substituted urea and thiourea derivatives and evaluation of their anticonvulsant activity. Archiv der Pharmazie, 330(7), 207-10. Available at: [Link]
- Application of Thiourea Derivatives in Agricultural Research as Pesticides: Detailed Application Notes and Protocols. (n.d.). Benchchem.
Sources
- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Synthesis of N-aryl-N'-heteroaryl-substituted urea and thiourea derivatives and evaluation of their anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Thiourea Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Note: N-(4-Methylphenyl)-N'-phenylthiourea as a Tyrosinase Inhibitor
Introduction & Scientific Rationale
Tyrosinase (EC 1.14.18.[1][2]1) is a copper-containing metalloenzyme that catalyzes the rate-limiting steps in melanogenesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (diphenolase activity).[3][4] Hyperactivation of tyrosinase is linked to hyperpigmentation disorders (e.g., melasma, age spots) and enzymatic browning in food handling.[1][2]
N-(4-Methylphenyl)-N'-phenylthiourea (also referred to as 1-(4-methylphenyl)-3-phenylthiourea) belongs to the class of 1,3-disubstituted thioureas . These compounds are potent tyrosinase inhibitors that function primarily through the chelation of the binuclear copper active site. Unlike Kojic acid (a competitive inhibitor that binds the entrance), thioureas often exhibit mixed-type or competitive inhibition with high affinity due to the sulfur atom's ability to coordinate with copper ions (
Structural Clarification
-
Target Compound: 1-(4-methylphenyl)-3-phenylthiourea (N,N'-disubstituted).
-
Note: While "N-(4-Methylphenyl)-N-phenylthiourea" could imply a 1,1-substitution, the 1,3-disubstituted scaffold is the established pharmacophore for tyrosinase inhibition. This guide focuses on the 1,3-isomer as the bioactive standard.
Chemical Properties & Preparation
| Property | Specification |
| IUPAC Name | 1-(4-methylphenyl)-3-phenylthiourea |
| Molecular Weight | ~242.34 g/mol |
| Physical State | Crystalline Solid (White to Off-white) |
| Solubility (DMSO) | Soluble (>20 mg/mL) |
| Solubility (Water) | Poor / Insoluble |
| Stability | Stable at -20°C (Solid); Use fresh stock solutions. |
Stock Solution Protocol
-
Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO).
-
Concentration: Prepare a 100 mM master stock.
-
Example: Dissolve 24.2 mg of compound in 1 mL DMSO.
-
-
Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the stock in Phosphate Buffer (pH 6.8) immediately before use. Ensure final DMSO concentration in the assay is < 1% (v/v) to prevent solvent-induced enzyme denaturation.
Mechanism of Action
The primary mechanism involves the interaction of the thiocarbonyl sulfur (
Figure 1: Mechanism of Tyrosinase Inhibition.[4] The thiourea sulfur atom chelates the copper ions, preventing substrate oxidation.
Protocol A: Cell-Free Mushroom Tyrosinase Assay
Objective: Determine the
Reagents
-
Enzyme: Mushroom Tyrosinase (Sigma-Aldrich), 1000 U/mL stock in PBS.[5]
-
Substrate: L-DOPA (2.5 mM) in Phosphate Buffer (pH 6.8).
-
Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8.
-
Positive Control: Kojic Acid or Phenylthiourea (PTU).
Experimental Workflow
-
Plate Setup: Use a 96-well clear flat-bottom plate.
-
Incubation (Pre-read):
-
Add 80 µL Phosphate Buffer.
-
Add 40 µL Test Compound (diluted in buffer; range 0.1 µM – 100 µM).
-
Add 40 µL Tyrosinase Enzyme (40 Units/well).
-
Critical Step: Incubate for 10 minutes at 25°C to allow inhibitor-enzyme binding.
-
-
Reaction Initiation:
-
Add 40 µL L-DOPA substrate (Final conc: 0.5 mM).
-
-
Measurement:
-
Immediately measure Absorbance at 475 nm (formation of Dopachrome).
-
Mode: Kinetic read every 30 seconds for 10–15 minutes.
-
Alternative: Endpoint read at 10 minutes (ensure linearity).
-
Data Analysis
Calculate % Inhibition using the slope of the linear portion of the curve:
-
Slope_Sample: Rate of reaction with inhibitor.
-
Slope_Control: Rate of reaction with DMSO vehicle only.
-
Plot log[Concentration] vs. % Inhibition to determine
.
Protocol B: Kinetic Analysis (Mode of Inhibition)
Objective: Determine if inhibition is Competitive, Non-competitive, or Mixed.
Methodology
-
Prepare 4 fixed concentrations of the Inhibitor (e.g., 0,
, , ). -
For each inhibitor concentration, vary the Substrate (L-DOPA) concentration (e.g., 0.125, 0.25, 0.5, 1.0, 2.0 mM).
-
Measure initial velocity (
) for all conditions. -
Lineweaver-Burk Plot: Plot
(y-axis) vs. (x-axis).
Interpretation Table
| Pattern | Conclusion | ||
| Lines intersect on Y-axis | Unchanged | Increases | Competitive (Binds active site) |
| Lines intersect on X-axis | Decreases | Unchanged | Non-Competitive (Allosteric) |
| Lines intersect in Quadrant 2 | Decreases | Increases | Mixed (Common for Thioureas) |
Protocol C: Cellular Melanin Assay (B16F10 Cells)
Objective: Validate efficacy in a biological system (B16F10 Melanoma line).
Workflow
-
Seeding: Seed B16F10 cells (
cells/well) in a 6-well plate. Incubate 24h. -
Treatment:
-
Replace media with fresh DMEM containing
-MSH (100 nM) to stimulate melanogenesis. -
Add Test Compound (Non-toxic dose, typically 1–20 µM).
-
Incubate for 48–72 hours .
-
-
Visual Check: Observe cell pellet color (White = Inhibition; Black = Control).
-
Lysis & Quantification:
-
Wash cells with PBS.
-
Lyse in 1N NaOH containing 10% DMSO.
-
Heat at 80°C for 1 hour to solubilize melanin.
-
-
Readout: Measure Absorbance at 405 nm .
-
Normalization: Normalize melanin content to Total Protein (BCA Assay) to rule out anti-proliferative effects.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Assay | Compound insolubility in aqueous buffer. | Limit final DMSO to <1%. Use serial dilutions in DMSO first, then rapid dilution into warm buffer. |
| High Background Signal | Oxidation of L-DOPA.[4] | Prepare L-DOPA fresh and protect from light. Use ascorbic acid in lysis buffer (for cell assays only) to prevent auto-oxidation during processing. |
| No Inhibition Observed | Insufficient pre-incubation. | Thioureas are slow-binding inhibitors. Ensure the 10-minute Enzyme + Inhibitor pre-incubation step is performed before adding substrate. |
| Non-linear Kinetics | Enzyme concentration too high. | Dilute enzyme until the Control reaction is linear for at least 10 minutes. |
References
-
Thiourea Derivatives as Tyrosinase Inhibitors
-
Synthesis and tyrosinase inhibitory properties of novel isoquinoline urea/thiourea derivatives. (2014). Artificial Cells, Nanomedicine, and Biotechnology. Link
-
-
Mechanism of PTU
-
General Protocol for Tyrosinase Assay
-
Tyrosinase inhibitors: a patent review (2011-2015). Expert Opinion on Therapeutic Patents. Link
-
-
Cayman Chemical Product Data (PTU)
-
N-Phenylthiourea Product Information & Solubility.Link
-
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Tyrosinase Inhibitors: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifunctional Tyrosinase Inhibitor Peptides with Copper Chelating, UV-Absorption and Antioxidant Activities: Kinetic and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijsr.in [ijsr.in]
- 6. Phenylthiourea Binding to Human Tyrosinase-Related Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: A Robust, Validated HPLC Method for the Quantification of N-(4-Methylphenyl)-N-phenylthiourea
Abstract
This application note details a highly reliable and robust isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(4-Methylphenyl)-N-phenylthiourea. Developed for researchers, scientists, and professionals in drug development, this protocol provides a comprehensive guide from first principles of method design to full validation according to ICH guidelines. The method utilizes a standard reversed-phase C18 column with UV detection, demonstrating excellent linearity, precision, accuracy, and specificity for its intended purpose. This document serves as a practical guide, explaining the scientific rationale behind each parameter and offering clear, step-by-step protocols for sample preparation, analysis, and data interpretation.
Introduction and Chromatographic Considerations
N-(4-Methylphenyl)-N-phenylthiourea is a disubstituted thiourea derivative. Compounds of this class are significant in medicinal chemistry and materials science due to their diverse biological activities and utility as synthons in organic chemistry.[1][2] Accurate quantification is crucial for reaction monitoring, purity assessment, and quality control. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.
The primary challenge in developing an HPLC method for N-(4-Methylphenyl)-N-phenylthiourea lies in its physicochemical properties. As a moderately non-polar, aromatic compound, it is well-suited for reversed-phase chromatography. The presence of the thiourea functional group and aromatic rings provides strong chromophores, making UV detection a highly effective and straightforward choice for quantification.[3][4] Based on the UV spectrum of similar thiourea compounds, which show significant absorbance between 230 nm and 260 nm, a detection wavelength in this range is optimal.[5]
Optimized HPLC Method and Instrumentation
This method was developed and optimized to provide a short run time while maintaining excellent peak shape and resolution from potential impurities.
Instrumentation and Consumables
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A.
-
Syringe Filters: 0.45 µm PTFE.
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity and ease of use.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the non-polar analyte. A 150 mm length offers a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile : Water (65:35, v/v) | This isocratic mixture provides optimal retention and a symmetric peak shape. Acetonitrile is a low-UV cutoff solvent suitable for detection at lower wavelengths.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient mass transfer and good peak resolution. |
| Column Temperature | 30°C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improved peak symmetry by reducing mobile phase viscosity. |
| Injection Volume | 10 µL | A small injection volume minimizes the potential for band broadening and column overload. |
| Detection Wavelength | 245 nm | Provides high sensitivity for the analyte based on the UV absorbance characteristics of phenylurea and thiourea derivatives.[7] |
| Run Time | 10 minutes | Sufficient to elute the analyte and any closely related impurities, allowing for high sample throughput. |
Experimental Protocols: Preparation to Analysis
Standard and Sample Preparation Workflow
The following diagram outlines the critical steps for preparing standards and samples for analysis. Adherence to this workflow is essential for achieving accurate and reproducible results.
Caption: Workflow for Standard and Sample Preparation.
Step-by-Step Protocol
-
Diluent Preparation: Use HPLC-grade Acetonitrile as the diluent.
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of N-(4-Methylphenyl)-N-phenylthiourea reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with diluent and mix thoroughly.
-
-
Working Standard & Sample Preparation:
-
Prepare working standards by diluting the stock solution as required for the calibration curve (e.g., 1-50 µg/mL).
-
For test samples, accurately weigh an amount of sample equivalent to about 10 mg of the active ingredient into a 100 mL volumetric flask.
-
Follow the sample preparation steps as outlined in the diagram above.
-
-
HPLC Analysis Sequence:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no carryover or system contamination.
-
Inject the working standard solutions to generate the calibration curve.
-
Inject the prepared sample solutions.
-
It is recommended to run a standard check after every 10-15 sample injections to monitor system stability.
-
Method Validation Protocol
The analytical procedure was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[8][9][10]
Overall Validation Workflow
Sources
- 1. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 2. CAS 2724-69-8: N-Methyl-N′-phenylthiourea | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. UV-Vis Spectrum of Thiourea | SIELC Technologies [sielc.com]
- 6. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]
- 7. Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography | MDPI [mdpi.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Application Note: N-(4-Methylphenyl)-N'-phenylthiourea in Heterocyclic Scaffold Synthesis
Based on your request, I have developed a comprehensive Application Note and Protocol guide for N-(4-Methylphenyl)-N'-phenylthiourea (structurally identified as the 1,3-disubstituted isomer, the primary building block in this class).
This guide is structured for high-level R&D application, focusing on its role as a "privileged scaffold" precursor in medicinal chemistry.
Executive Summary & Chemical Profile[1]
N-(4-Methylphenyl)-N'-phenylthiourea (often abbreviated as MPPTU) is a versatile 1,3-diarylthiourea building block used extensively in the synthesis of nitrogen- and sulfur-containing heterocycles. Its structural utility stems from its bidentate nucleophilicity (S- and N-centers) and its ability to undergo oxidative cyclization to form benzothiazoles, a pharmacophore ubiquitous in oncology and neurodegenerative drug discovery (e.g., Riluzole derivatives).
Chemical Identity[1][2][3][4][5]
-
IUPAC Name: 1-(4-Methylphenyl)-3-phenylthiourea[1]
-
Common Name: N-Phenyl-N'-(p-tolyl)thiourea
-
CAS Number: 622-02-6
-
Molecular Formula:
[1] -
Molecular Weight: 242.34 g/mol
-
Key Reactivity: Electrophilic attack at Sulfur (Hantzsch), Radical cation formation (Hugerschhoff), Nucleophilic addition to isocyanates.
Structural Disambiguation: While sometimes loosely referred to as "N-(4-Methylphenyl)-N-phenylthiourea" (implying 1,1-substitution), the 1,3-isomer described here is the thermodynamically stable product of phenyl isothiocyanate and p-toluidine and the primary synthon for heterocyclic chemistry.
Strategic Synthesis Workflows
The utility of MPPTU lies in its divergent reactivity. Depending on the reagent class, it grants access to three distinct privileged scaffolds: 2-Aminobenzothiazoles , 2-Iminothiazolines , and 2-Iminothiazolidinones .
Pathway Visualization (DOT Diagram)
Caption: Divergent synthetic pathways originating from the MPPTU building block.
Detailed Experimental Protocols
The following protocols are optimized for reproducibility and scalability. They include critical "Pause Points" and "Quality Control" checks.
Protocol A: Synthesis of the Building Block (MPPTU)
Rationale: High-purity starting material is critical for subsequent cyclizations to avoid regioisomeric byproducts.
Reagents:
-
Phenyl isothiocyanate (1.0 equiv)
-
p-Toluidine (1.0 equiv)
-
Ethanol (Absolute) or Acetone
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-toluidine (10.7 g, 100 mmol) in 50 mL of absolute ethanol .
-
Addition: Add phenyl isothiocyanate (13.5 g, 100 mmol) dropwise over 10 minutes at room temperature. An exotherm may be observed.[2]
-
Reflux: Heat the mixture to reflux (
) for 2–3 hours .-
QC Check: Monitor by TLC (Hexane:EtOAc 7:3). The starting amine spot should disappear.
-
-
Crystallization: Cool the reaction mixture to room temperature, then place in an ice bath for 1 hour. The thiourea will precipitate as a white/off-white solid.
-
Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (
mL). -
Drying: Dry in a vacuum oven at
for 4 hours.-
Expected Yield: 90–95%
-
Melting Point:
[Ref 1].
-
Protocol B: Hugerschhoff Oxidative Cyclization (Benzothiazole Synthesis)
Rationale: This reaction constructs the benzothiazole core via a radical-cation mechanism. Regioselectivity is directed by the electron-donating methyl group, favoring cyclization on the p-tolyl ring to yield the 6-methyl derivative.
Reaction:
Safety Note: Bromine is highly toxic and corrosive. Work in a well-ventilated fume hood.
Step-by-Step Procedure:
-
Preparation: Suspend MPPTU (2.42 g, 10 mmol) in chloroform (30 mL) in a two-neck flask fitted with a dropping funnel and a drying tube (
). -
Bromination: Prepare a solution of bromine (1.6 g, 10 mmol) in chloroform (10 mL) . Add this solution dropwise to the suspension at
with vigorous stirring.-
Observation: The solution will turn orange-red, and HBr gas may evolve.
-
-
Reflux: After addition, warm the mixture to reflux for 2 hours until HBr evolution ceases.
-
Work-up:
-
Evaporate the solvent under reduced pressure to obtain the solid hydrobromide salt.
-
Suspend the solid in water and basify with ammonium hydroxide (25%) to pH 9–10.
-
The free base will precipitate.
-
-
Purification: Filter the precipitate, wash with water, and recrystallize from ethanol.
-
Target Structure: 6-Methyl-N-phenylbenzo[d]thiazol-2-amine.
-
Mechanistic Insight: The reaction proceeds via a sulfenyl bromide intermediate, followed by electrophilic attack on the ortho-position of the more electron-rich aryl ring (the p-tolyl ring).
Protocol C: Hantzsch Thiazole Synthesis
Rationale: Reaction with
Reagents:
-
MPPTU (1.0 equiv)
- -Bromoacetophenone (1.0 equiv)
-
Ethanol[2]
Step-by-Step Procedure:
-
Mixing: Dissolve MPPTU (10 mmol) and
-bromoacetophenone (10 mmol) in ethanol (40 mL) . -
Reflux: Heat to reflux for 4–6 hours .
-
Precipitation: Cool the mixture. Often, the hydrobromide salt of the thiazole precipitates directly.
-
Neutralization: Filter the salt, dissolve in hot water, and neutralize with
solution. -
Isolation: Filter the resulting solid and recrystallize from ethanol/water.
Comparative Data: Cyclization Efficiency
The choice of oxidant in the Hugerschhoff reaction significantly impacts yield and green chemistry metrics.
| Oxidant System | Solvent | Yield (%) | Reaction Time | Notes |
| 85-92 | 2 h | Classic method; harsh conditions. | ||
| 78-85 | 4 h | Metal-free; milder workup. | ||
| 70-75 | 12 h | Aerobic oxidation; slower. | ||
| Benzyltrimethylammonium tribromide | 88-90 | 1 h | Easy handling solid reagent [Ref 2]. |
Troubleshooting & Critical Parameters
Regioselectivity Issues
In the oxidative cyclization (Protocol B), cyclization could theoretically occur on the phenyl ring or the p-tolyl ring.
-
Control: The methyl group on the p-tolyl ring activates the ortho positions via inductive donation (+I), making the p-tolyl ring more nucleophilic than the unsubstituted phenyl ring. Therefore, the major product is 6-methyl-N-phenylbenzothiazol-2-amine .
-
Validation: Verify regiochemistry using
-NMR. Look for the specific splitting pattern of the benzothiazole protons (singlet at C7, doublet at C4/C5).
Moisture Sensitivity
While the thiourea itself is stable, the isothiocyanate precursor (Protocol A) is sensitive to nucleophiles (water/alcohols). Ensure glassware is dry and ethanol is of high grade (absolute) to prevent carbamate byproduct formation.
References
-
Organic Syntheses, Coll.[2] Vol. 3, p.735 (1955); Vol. 22, p.99 (1942). Title:
-Phenylthiourea (General method adapted for p-tolyl derivative). Source: -
Jordan, A. D., et al. (2002). Title: Efficient conversion of thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide. Source:
-
Castagnolo, D., et al. (2009). Title: Synthesis and biological evaluation of 2-aminobenzothiazole derivatives as antimicrobial agents. Source:
-
PubChem Compound Summary. Title: 1-(4-Methylphenyl)-3-phenylthiourea.[1][3] Source:
Sources
Experimental use of N-(4-Methylphenyl)-N-phenylthiourea in cell culture
Application Note: Experimental Use of N-(4-Methylphenyl)-N'-phenylthiourea in Cell Culture
Introduction & Scope
N-(4-Methylphenyl)-N'-phenylthiourea (also known as 1-phenyl-3-(p-tolyl)thiourea) is a lipophilic organosulfur compound structurally related to Phenylthiourea (PTU). While the specific nomenclature "N-(4-Methylphenyl)-N-phenylthiourea" can technically refer to a 1,1-disubstituted isomer, biological literature predominantly utilizes the 1,3-disubstituted isomer (N,N') for its potent activity as a Tyrosinase Inhibitor and copper-chelating agent.
This guide focuses on the 1,3-isomer's application in B16F10 melanoma cells to study melanogenesis inhibition.[1] It also covers general cytotoxicity profiling (MTT assay), which is relevant for screening thiourea derivatives for anticancer potential.
Key Experimental Applications:
-
Melanogenesis Inhibition: Modulating melanin synthesis by inhibiting Tyrosinase (TYR) activity.
-
Cytotoxicity Profiling: Determining IC50 values in cancer cell lines (e.g., B16F10, MCF-7) to distinguish between functional inhibition and cell death.
-
Copper Chelation Studies: Investigating copper-dependent enzyme stability (Tyrosinase degradation).
Chemical Properties & Preparation
-
CAS Number: 622-04-8 (for 1-phenyl-3-(p-tolyl)thiourea)
-
Molecular Weight: 242.34 g/mol
-
Solubility: Poorly soluble in water; soluble in DMSO and Ethanol.
-
Stability: Stable at room temperature; light-sensitive in solution.
Protocol 1: Stock Solution Preparation
Objective: Create a stable 100 mM stock solution.
-
Weighing: Weigh 24.2 mg of N-(4-Methylphenyl)-N'-phenylthiourea powder.
-
Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).
-
Dissolution: Vortex vigorously for 1-2 minutes until the solution is completely clear. If precipitation persists, warm slightly to 37°C (water bath).
-
Sterilization: Filter through a 0.22 µm PTFE syringe filter (nylon filters may bind the compound).
-
Storage: Aliquot into light-protected (amber) microtubes. Store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.
Working Solution: Dilute the stock directly into pre-warmed culture media immediately before use.
-
Max Final DMSO Concentration: Must remain < 0.1% (v/v) to avoid solvent toxicity.
-
Typical Test Range: 1 µM – 100 µM.
Experimental Protocols
Protocol 2: Cytotoxicity Screening (MTT Assay)
Rationale: Before assessing functional inhibition (e.g., depigmentation), you must verify that the compound does not kill the cells. Thiourea derivatives can exhibit anticancer activity; therefore, distinguishing cytotoxicity from enzyme inhibition is critical.
Materials:
-
Cell Line: B16F10 (Murine Melanoma) or MCF-7 (Breast Cancer).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) 5 mg/mL in PBS.
Workflow:
-
Seeding: Seed cells in 96-well plates at
cells/well in 100 µL media. Incubate for 24h at 37°C, 5% CO₂. -
Treatment: Aspirate media. Add 100 µL of fresh media containing the compound at serial dilutions (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Control: Media + 0.1% DMSO (Vehicle).
-
Blank: Media only (no cells).
-
-
Incubation: Incubate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT stock solution to each well. Incubate for 3–4 hours at 37°C.
-
Solubilization: Carefully remove supernatant (do not disturb purple formazan crystals). Add 100 µL DMSO to dissolve crystals. Shake plate for 10 min.
-
Measurement: Measure absorbance at 570 nm (reference 630 nm).
Data Analysis:
-
Acceptance Criteria: For functional assays (Protocol 3), use concentrations where Cell Viability > 85%.
Protocol 3: Melanin Content & Tyrosinase Activity Assay
Rationale: This is the gold-standard assay for this compound class. N-(4-Methylphenyl)-N'-phenylthiourea inhibits tyrosinase, the rate-limiting enzyme in melanin synthesis.
Cell Model: B16F10 Melanoma cells stimulated with
Step-by-Step Workflow:
-
Seeding: Seed B16F10 cells in 6-well plates at
cells/well. Incubate 24h. -
Induction & Treatment: Replace media with fresh DMEM containing:
-
Stimulant: 100 nM
-MSH (or 100 µM IBMX). -
Test Compound: Non-toxic concentrations determined in Protocol 2 (e.g., 5, 10, 20 µM).
-
Positive Control: Kojic Acid (500 µM) or PTU (Phenylthiourea) (10 µM).
-
-
Incubation: Incubate for 72 hours. Observe pellet color change (Black
White). -
Harvesting:
-
Wash cells 2x with ice-cold PBS.
-
Trypsinize and collect cells into tubes. Centrifuge (1000 rpm, 5 min).
-
Visual Check: Photograph the cell pellets. Treated pellets should be lighter than control.
-
-
Lysis (for Tyrosinase Activity):
-
Resuspend pellet in 100 µL Phosphate Buffer (pH 6.8) containing 1% Triton X-100 + PMSF.
-
Freeze-thaw (liquid nitrogen / 37°C) followed by centrifugation (12,000 rpm, 20 min, 4°C).
-
Collect supernatant (lysate).
-
-
Melanin Quantification:
-
Dissolve the remaining pellet in 100 µL 1N NaOH containing 10% DMSO.
-
Heat at 80°C for 1 hour.
-
Measure Absorbance at 405 nm .
-
-
Tyrosinase Activity Assay:
-
In a 96-well plate, mix 40 µL cell lysate with 40 µL L-DOPA (2 mg/mL).
-
Incubate at 37°C for 1 hour.
-
Measure Dopachrome formation at 475 nm .
-
Data Presentation: Normalize Melanin and Tyrosinase data to Total Protein Content (BCA Assay) to account for slight variations in cell number.
Mechanistic Visualization
The following diagram illustrates the mechanism of action where N-(4-Methylphenyl)-N'-phenylthiourea interferes with the melanogenesis pathway.
Figure 1: Mechanism of Action. The compound acts as a direct inhibitor of Tyrosinase, preventing the conversion of L-Tyrosine to Melanin, downstream of MITF expression.
Critical Safety & Technical Notes
| Parameter | Recommendation | Reason |
| Copper Interaction | Avoid supplementing media with excess CuCl₂. | Phenylthiourea derivatives can enhance copper cytotoxicity, leading to rapid cell lysis (lysosomal membrane damage). |
| Light Sensitivity | Perform incubations in the dark. | Thioureas can undergo photo-oxidation; stability is compromised under direct light. |
| pH Sensitivity | Maintain pH 6.8 - 7.4. | Tyrosinase activity is pH-dependent; deviations affect IC50 accuracy. |
| Toxicity Control | Always run a parallel BCA protein assay. | "Reduced melanin" can be a false positive if the compound simply reduced the cell number. |
References
-
Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. Source: National Institutes of Health (PMC) URL:[Link]
-
Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. Source: MDPI (Int. J. Mol.[2] Sci.) URL:[Link]
-
Phenylthiourea enhances Cu cytotoxicity in cell cultures: its mode of action. Source: PubMed (Cell Struct Funct.) URL:[Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. Source: MDPI (Chemistry) URL:[Link]
-
Tyrosinase Inhibitors: A Perspective. Source: Semantic Scholar URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude N-(4-Methylphenyl)-N-phenylthiourea
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude N-(4-Methylphenyl)-N-phenylthiourea. The information presented herein is curated from established chemical literature and practical laboratory experience to ensure scientific integrity and reliability.
I. Overview of Purification Challenges
The synthesis of N-(4-Methylphenyl)-N-phenylthiourea, typically via the reaction of p-toluidine with phenyl isothiocyanate, can present several purification challenges. The crude product is often contaminated with unreacted starting materials, symmetrically substituted byproducts, and other impurities. The choice of an appropriate purification strategy is paramount to obtaining a final product of high purity. Common issues include:
-
Presence of Unreacted Starting Materials: Residual p-toluidine and phenyl isothiocyanate in the crude product.
-
Formation of Symmetrical Byproducts: N,N'-diphenylthiourea and N,N'-di(p-tolyl)thiourea can form as side products.
-
Discoloration of the Crude Product: Often indicating the presence of minor, highly colored impurities.
-
Oily or Gummy Crude Product: Difficulty in isolating a solid product can be due to the presence of impurities that depress the melting point.
This guide will address these challenges through a structured question-and-answer format, providing both the "why" and the "how" for effective purification.
II. Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My crude N-(4-Methylphenyl)-N-phenylthiourea is a brownish, sticky solid. What is the likely cause and how can I purify it?
A1: A brownish and sticky appearance often indicates the presence of unreacted starting materials and possibly some polymeric byproducts. Phenyl isothiocyanate, in particular, can be prone to polymerization. The stickiness arises from impurities that lower the melting point of the mixture.
Troubleshooting Protocol: Recrystallization
Recrystallization is often the most effective first-line purification method for this compound. The key is selecting an appropriate solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures.
Recommended Solvent Systems for Recrystallization:
| Solvent System | Rationale |
| Ethanol/Water | The product is typically soluble in hot ethanol and precipitates upon the addition of water. |
| Dichloromethane/Diethyl Ether | The crude product can be dissolved in a minimal amount of dichloromethane, followed by the addition of excess diethyl ether to induce precipitation.[1] |
| Chloroform/Acetonitrile (1:1 v/v) | This solvent mixture has been successfully used for the recrystallization of similar thiourea derivatives.[2] |
Step-by-Step Recrystallization Protocol (Ethanol/Water):
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Slowly add water to the hot filtrate until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.
Q2: Thin-Layer Chromatography (TLC) of my crude product shows three spots. How can I identify the impurities and select the best purification method?
A2: The three spots likely correspond to your desired product, N-(4-Methylphenyl)-N-phenylthiourea, and the two unreacted starting materials, p-toluidine and phenyl isothiocyanate. To confirm this, you can run co-spots with authentic samples of the starting materials.
dot
Caption: TLC analysis of crude product.
Purification Strategy: Acid-Base Extraction Followed by Recrystallization or Column Chromatography
An acid-base extraction is an excellent method to remove the basic p-toluidine impurity.[3][4]
Step-by-Step Acid-Base Extraction Protocol:
-
Dissolve the crude product in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic p-toluidine will react to form a water-soluble salt and move into the aqueous layer.
-
Separate the aqueous layer. Repeat the acid wash if necessary (monitor by TLC).
-
Wash the organic layer with water and then with brine to remove any residual acid and dissolved water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent and evaporate the solvent to obtain the partially purified product.
After the acid-base extraction, the remaining impurities (unreacted phenyl isothiocyanate and any non-basic byproducts) can be removed by either recrystallization as described in Q1, or by column chromatography.
Column Chromatography Parameters:
| Stationary Phase | Mobile Phase (Eluent) |
| Silica Gel | Hexane/Ethyl Acetate gradient |
| Reverse-Phase C18 | Acetonitrile/Water with a small amount of formic or phosphoric acid[5] |
Q3: I suspect the formation of symmetrical thioureas, N,N'-diphenylthiourea and N,N'-di(p-tolyl)thiourea, in my reaction. How can I confirm their presence and remove them?
A3: The formation of symmetrical thioureas is a common side reaction.[6][7] These byproducts can arise from the reaction of the isothiocyanate with any water present, which can hydrolyze it to the corresponding amine, which then reacts with another molecule of isothiocyanate.
Confirmation:
-
Mass Spectrometry (MS): Look for the molecular ions corresponding to the symmetrical thioureas.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The symmetry of these molecules will result in simpler ¹H and ¹³C NMR spectra compared to the unsymmetrical desired product.
Purification Strategy: Column Chromatography
Column chromatography is generally the most effective method for separating the desired unsymmetrical thiourea from its symmetrical counterparts due to their similar polarities, which can make separation by recrystallization challenging.
dot
Caption: A general workflow for the purification and analysis of N-arylthioureas.
Experimental Protocol: Silica Gel Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica-adsorbed sample to the top of the column.
-
Elution: Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 90:10, 85:15, etc.). The less polar symmetrical thioureas will typically elute before the more polar desired product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-(4-Methylphenyl)-N-phenylthiourea.
Q4: Can I use a non-chromatographic method to remove symmetrical thiourea byproducts?
A4: While column chromatography is the most reliable method, you can sometimes exploit differences in solubility for a selective precipitation or recrystallization. This is often more challenging and may result in lower yields of the pure product.
Alternative Protocol: Selective Precipitation
-
Dissolve the crude mixture in a suitable solvent where all components are soluble (e.g., hot ethanol or acetone).
-
Cool the solution slowly. One of the symmetrical thioureas might precipitate out first due to lower solubility.
-
Filter off the precipitated solid.
-
The desired product can then be isolated from the filtrate by further cooling or by the addition of a non-solvent.
Note: This method requires careful optimization of the solvent and temperature and should be monitored closely by TLC.
III. Summary of Key Purification Techniques
| Technique | Primary Impurities Removed | Advantages | Disadvantages |
| Recrystallization | Unreacted starting materials, some byproducts | Simple, scalable, can yield highly pure crystalline product | May not be effective for impurities with similar solubility |
| Acid-Base Extraction | Basic (amine) or acidic impurities | Effective for removing specific types of impurities, simple procedure | Only removes acidic or basic impurities |
| Column Chromatography | A wide range of impurities, including isomers and byproducts with similar polarity | High resolving power, can separate complex mixtures | More time-consuming, requires larger volumes of solvent, can be less scalable |
IV. References
-
Tiekink, E. R. T., & Md Yusof, M. S. (2019). 1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)Thiourea. Molbank, 2019(2), M1052.
-
Chauhan, P., & Kumar, S. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 80-101.
-
Mata, E. G. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1823–1852.
-
Wikipedia contributors. (2023, December 26). Acid–base extraction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of (2-Methylphenyl)thiourea on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Separation of (2-Methylphenyl)thiourea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. cbijournal.com [cbijournal.com]
- 7. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(4-Methylphenyl)-N-phenylthiourea Solubility Guide
Welcome to the Technical Support Center for N-(4-Methylphenyl)-N-phenylthiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for solubility issues encountered during experimentation. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these challenges effectively.
I. Understanding the Solubility Profile of N-(4-Methylphenyl)-N-phenylthiourea
N-(4-Methylphenyl)-N-phenylthiourea, a diarylthiourea derivative, often presents solubility challenges due to its molecular structure. The presence of two aromatic rings (phenyl and p-tolyl) contributes to its significant nonpolar character, while the thiourea moiety provides a site for hydrogen bonding, creating a molecule with mixed polarity.[1] This inherent duality governs its solubility behavior in various solvents.
A. Key Physicochemical Properties Influencing Solubility:
The solubility of a compound is dictated by a delicate balance of intermolecular forces between the solute and solvent molecules. For N-(4-Methylphenyl)-N-phenylthiourea, the key factors are:
-
"Like Dissolves Like" Principle: This fundamental concept is paramount. Nonpolar solvents will more readily dissolve nonpolar solutes, and polar solvents will dissolve polar solutes. The large, nonpolar surface area of the phenyl and p-tolyl groups in N-(4-Methylphenyl)-N-phenylthiourea suggests a preference for less polar organic solvents.[1][2]
-
Hydrogen Bonding: The N-H protons and the sulfur atom of the thiourea group can participate in hydrogen bonding. This allows for some interaction with polar protic solvents.
-
Molecular Structure: The methyl group on the tolyl ring, being an electron-donating group, can slightly alter the electron density of the aromatic system, but the overall hydrophobic nature of the aryl groups remains the dominant factor.[1]
B. Expected Solubility in Common Solvents:
While specific quantitative solubility data for N-(4-Methylphenyl)-N-phenylthiourea is not extensively published, we can predict its behavior based on the principles above and data from structurally similar compounds like N-phenylthiourea.[3]
| Solvent Class | Common Examples | Predicted Solubility of N-(4-Methylphenyl)-N-phenylthiourea | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents have high polarity and can accept hydrogen bonds, effectively solvating the thiourea group. They also have sufficient nonpolar character to interact with the aryl rings. N-phenylthiourea is known to be soluble in these solvents at approximately 30 mg/mL.[3] |
| Polar Protic | Methanol, Ethanol | Moderate | These solvents can act as both hydrogen bond donors and acceptors, interacting with the thiourea moiety. However, their polarity may be too high to fully accommodate the large nonpolar aromatic portions of the molecule, leading to moderate solubility. |
| Ketones | Acetone | Moderate to Low | Acetone is a polar aprotic solvent but is less polar than DMSO or DMF. It can act as a hydrogen bond acceptor. |
| Ethers | Tetrahydrofuran (THF) | Moderate to Low | THF is a less polar aprotic solvent and can accept hydrogen bonds. Its lower polarity compared to ketones may result in slightly lower solubility. |
| Hydrocarbons | Toluene, Hexane | Low to Insoluble | These are nonpolar solvents. While they can interact with the phenyl and p-tolyl groups, they cannot effectively solvate the polar thiourea core, leading to poor solubility. The presence of the p-tolyl group generally favors solubility in non-polar solvents like toluene.[1][2] |
| Aqueous | Water, Buffers | Insoluble | The large hydrophobic surface of the molecule dominates, making it poorly soluble in water. N-phenylthiourea is sparingly soluble in aqueous buffers.[3] |
II. Troubleshooting Guide: Addressing Solubility Issues
This section provides a systematic, question-and-answer-based approach to resolving common solubility problems encountered with N-(4-Methylphenyl)-N-phenylthiourea.
Question 1: My N-(4-Methylphenyl)-N-phenylthiourea is not dissolving in my chosen solvent at room temperature. What should I do?
-
Initial Steps:
-
Verify Solvent Choice: Re-evaluate your solvent selection based on the polarity of N-(4-Methylphenyl)-N-phenylthiourea. For initial dissolution, polar aprotic solvents like DMSO or DMF are the recommended starting points.
-
Gentle Heating: Carefully warm the mixture. For many compounds, solubility increases with temperature. Use a water bath and monitor the temperature to avoid decomposition.
-
Agitation: Ensure the mixture is being vigorously stirred or sonicated to increase the interaction between the solute and solvent particles.
-
Particle Size Reduction: If you have a solid, grinding it to a finer powder will increase the surface area and can improve the rate of dissolution.
-
-
Workflow for Initial Dissolution Attempts:
A systematic approach to initial dissolution attempts.
Question 2: I need to use a solvent in which N-(4-Methylphenyl)-N-phenylthiourea has low solubility. How can I increase its concentration in the solution?
-
Co-solvent Systems: This is a powerful technique where a "good" solvent (one in which the compound is highly soluble, e.g., DMSO) is added in a small proportion to a "poor" solvent to enhance the overall solvating power of the mixture.[4]
Protocol for Developing a Co-solvent System:
-
Dissolve the N-(4-Methylphenyl)-N-phenylthiourea in a minimal amount of a high-solubility solvent (e.g., DMSO).
-
Slowly add the desired "poor" solvent (e.g., an aqueous buffer or ethanol) to the solution while stirring vigorously.
-
Observe for any signs of precipitation. If the solution remains clear, you have successfully created a co-solvent system.
-
The final ratio of the co-solvents should be optimized to maximize the concentration of your compound while maintaining the properties required for your experiment.
-
-
Workflow for Co-Solvent System Development:
A workflow for creating an effective co-solvent system.
Question 3: I am still facing significant solubility issues, and co-solvents are not sufficient. What other advanced techniques can I explore?
-
Co-crystallization: This technique involves forming a crystalline solid that comprises N-(4-Methylphenyl)-N-phenylthiourea and a second, pharmaceutically acceptable molecule (a "co-former") in a specific stoichiometric ratio.[5][6] The co-former is chosen to have favorable interactions (e.g., hydrogen bonding) with the target compound, which can disrupt the crystal lattice of the pure compound and lead to improved solubility.
General Protocol for Co-crystal Screening:
-
Co-former Selection: Choose a co-former that has complementary functional groups for hydrogen bonding with the thiourea moiety. Examples of co-formers include carboxylic acids, amides, and other compounds capable of forming strong hydrogen bonds.
-
Solvent Selection: Select a solvent or solvent system in which both the N-(4-Methylphenyl)-N-phenylthiourea and the co-former have moderate solubility.
-
Crystallization:
-
Solution Evaporation: Dissolve stoichiometric amounts of your compound and the co-former in the chosen solvent and allow the solvent to evaporate slowly.
-
Slurry Crystallization: Stir a suspension of the compound and co-former in a small amount of solvent for an extended period.
-
-
Analysis: The resulting solids should be analyzed by techniques such as X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm the formation of a new crystalline phase.
-
III. Frequently Asked Questions (FAQs)
Q1: Can I use pH modification to improve the solubility of N-(4-Methylphenyl)-N-phenylthiourea?
A1: The thiourea moiety is very weakly basic, and therefore, significant changes in aqueous solubility with pH are not expected under typical experimental conditions. The pKa of thiourea is around -1.5, indicating that it is a very weak base. While extreme pH conditions could protonate the molecule, this is often not practical for biological or synthetic experiments. For diarylthioureas, the primary driver of solubility is not ionizability but rather the polarity of the solvent.
Q2: Are there any safety precautions I should be aware of when handling N-(4-Methylphenyl)-N-phenylthiourea?
Q3: How should I store N-(4-Methylphenyl)-N-phenylthiourea?
A3: It is recommended to store N-(4-Methylphenyl)-N-phenylthiourea in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation.
IV. References
-
Merck Eurolab Ltd. (n.d.). SAFETY DATA SHEET: Phenylthiourea.
-
Solubility of Things. (n.d.). p-Tolyl benzoate. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, May 1). SAFETY DATA SHEET: N-Phenylthiourea.
-
West Liberty University. (2015, November 23). Safety Data Sheet: N-Phenylthiourea.
-
Cayman Chemical. (2025, December 4). Safety Data Sheet: N-Phenylthiourea.
-
Barbas, R., et al. (2012). Co-crystal synthesis of 2- and 4-mercaptopyridines with thiourea and its analogue, trithiocyanuric acid. CrystEngComm, 14(21), 7383-7391.
-
Gao, Y., et al. (2009). Crystal Engineering with Cocrystals of Benzo-[10]Crown-6 and Urea and Thiourea Derivatives. Crystal Growth & Design, 9(7), 3232-3239.
-
CDH Fine Chemical. (n.d.). MATERIAL SAFETY DATA SHEET: N-PHENYL THIOUREA.
-
ResearchGate. (2025, August 10). A salt or a co-crystal – when crystallization protocol matters. Retrieved from [Link]
-
Science.gov. (n.d.). Thiourea derivatives methods: Topics by Science.gov. Retrieved from [Link]
-
Cayman Chemical. (n.d.). N-Phenylthiourea Product Information.
-
Sopyan, I., et al. (2021). A systematic review: cocrystal as efforts to improve physicochemical and bioavailability properties of drugs. International Journal of Applied Pharmaceutics, 13(1), 43-52.
-
Contemporary Review on Solubility Enhancement Techniques. (2023, February 15). International Journal of Pharmaceutical Sciences and Research, 14(2), 534-545.
-
de la Cruz-Arciniega, S., et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Pharmaceutics, 13(6), 896.
-
International Journal of Scientific Research & Technology. (n.d.). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications.
-
Al-Hamidi, H., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Pharmaceutical Investigation.
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds.
-
National Technical Information Service. (1990). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
-
ResearchGate. (2022, April 30). A QSAR STUDY ON THIOUREA DERIVATIVES -NEW APPROACHES IN DRUG DEVELOPMENT. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]
-
Khan, K. M., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4531.
-
de Oliveira, C. B., et al. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Molecules, 29(23), 5678.
-
ResearchGate. (2025, August 6). Solubility Enhancement of Etoricoxib by Cosolvency Approach. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Journal of Chemistry, 2023, 1-10.
-
International Journal of Research Trends and Innovation. (2025, April 4). Solubility enhancement of poorly soluble drugs with special emphasis on amorphous solid dispersion.
-
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Solubility: An overview.
-
Boltachev, G. S., et al. (2022). Computational Investigation of the Stability of Di-p-Tolyl Disulfide “Hidden” and “Conventional” Polymorphs at High Pressures. Crystals, 12(8), 1145.
-
Wikipedia. (n.d.). Tolyl group. Retrieved from [Link]
-
Polymer Source Inc. (n.d.). Solubility of polymers.
-
Vapourtec. (n.d.). Solvent Miscibility Chart.
Sources
- 1. Tolyl group - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Co-crystal synthesis of 2- and 4-mercaptopyridines with thiourea and its analogue, trithiocyanuric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. westliberty.edu [westliberty.edu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
Technical Support Center: Optimizing N-Acyl Thiourea Synthesis
Executive Summary: The Chemistry of Bioactive Scaffolds
N-acyl thioureas are privileged scaffolds in medicinal chemistry, exhibiting potent antiviral, antibacterial, and anticancer activities. However, their synthesis is frequently plagued by erratic yields and purification challenges.[1] This guide focuses on the "One-Pot Phase Transfer" methodology, which has superseded traditional reflux methods in efficiency and reproducibility.
The core challenge in this synthesis is the transient stability of the acyl isothiocyanate intermediate . Mastering this intermediate's formation and consumption is the key to high-yield synthesis.
Core Protocol: PEG-400 Mediated Green Synthesis[2]
This protocol utilizes Polyethylene Glycol-400 (PEG-400) as a Phase Transfer Catalyst (PTC). PEG-400 complexes with ammonium cations, solubilizing the thiocyanate ion in the organic phase and accelerating the nucleophilic substitution.
Reagents & Stoichiometry
| Reagent | Equivalents | Role |
| Acid Chloride (R-COCl) | 1.0 eq | Electrophilic Precursor |
| Ammonium Thiocyanate (NH₄SCN) | 1.1 - 1.2 eq | Nucleophile Source |
| PEG-400 | 3-5 mol% | Phase Transfer Catalyst |
| Amine (R'-NH₂) | 1.0 eq | Final Nucleophile |
| Solvent (DCM or Acetone) | [0.5 M] | Reaction Medium (Anhydrous) |
Step-by-Step Methodology
-
Activation (Intermediate Formation):
-
In a dried round-bottom flask, dissolve Ammonium Thiocyanate (1.2 eq) in anhydrous Dichloromethane (DCM).
-
Add PEG-400 (3-5 mol%).
-
Add Acid Chloride (1.0 eq) dropwise at 0°C - 5°C.
-
Critical Checkpoint: Stir for 30–45 minutes at room temperature. The solution typically turns turbid due to the precipitation of NH₄Cl byproduct.
-
-
Coupling:
-
Add the Amine (1.0 eq) dropwise to the reaction mixture.
-
Note: If the reaction is highly exothermic, cool to 0°C during addition.
-
Stir at room temperature for 1–2 hours (monitor via TLC).
-
-
Work-up & Purification:
-
Filter off the inorganic precipitate (NH₄Cl).
-
Wash the filtrate with water (2 x 10 mL) to remove excess PEG-400 and unreacted thiocyanate.
-
Dry organic layer over Na₂SO₄ and concentrate in vacuo.
-
Recrystallization: Most N-acyl thioureas recrystallize well from Ethanol/DMF mixtures.
-
Mechanistic Visualization
Understanding the pathway is essential for troubleshooting. The reaction relies on the in situ generation of the acyl isothiocyanate.
Figure 1: Reaction mechanism highlighting the critical instability of the acyl isothiocyanate intermediate.
Troubleshooting & FAQs
Category 1: Yield & Reactivity
Q: My yield is consistently low (<40%), and I see a spot on TLC matching the corresponding amide. What is happening?
-
Diagnosis: This is the classic sign of hydrolysis . The acyl isothiocyanate intermediate is highly moisture-sensitive. If water is present, it attacks the intermediate to form the amide (R-CONH₂) and COS gas, irreversibly destroying your yield.
-
Solution:
-
Ensure solvents (DCM/Acetone) are dried over molecular sieves.
-
Flame-dry your glassware.
-
Do not store the intermediate; add the amine immediately after the activation period (30-45 mins).
-
Q: The reaction works for aniline but fails for 2,6-dimethylaniline (steric hindrance). How do I force the reaction?
-
Diagnosis: Sterically hindered amines struggle to attack the carbonyl-isothiocyanate center at room temperature.
-
Solution: Switch to Microwave Irradiation .
-
Protocol: Seal the reaction vessel. Irradiate at 200–300W (maintaining ~60-80°C) for 5–10 minutes. Microwave energy provides the necessary activation energy to overcome the steric barrier much faster than thermal reflux, preventing decomposition of the intermediate.
-
Category 2: Purification & Work-up
Q: I have a persistent white precipitate that is not my product. What is it?
-
Diagnosis: This is likely Ammonium Chloride (NH₄Cl) formed during the first step.[2]
-
Solution: While the protocol suggests filtering it off, fine particles often pass through. Include an aqueous wash step (water/brine) during extraction. N-acyl thioureas are typically insoluble in water, while NH₄Cl is highly soluble.
Q: My product is an oil/gum and won't crystallize.
-
Diagnosis: Impurities (often oligomers or unreacted PEG) are preventing crystal lattice formation.
-
Solution:
-
Trituration: Add cold diethyl ether or hexane to the gum and scratch the flask walls vigorously.
-
Solvent Switch: If using PEG-400, ensure you have washed the organic layer thoroughly with water (at least 3x) to remove the PEG, as residual PEG acts as a plasticizer.
-
Advanced Workflow: Decision Tree
Use this logic flow to determine the optimal reaction conditions for your specific substrate.
Figure 2: Troubleshooting decision matrix for reaction optimization.
References
-
Tong, J. Y., Sun, N. B., & Wu, H. K. (2013).[3] Microwave Assisted Synthesis and Biological Activity of N-Aryl-N'-nicotinoyl Thiourea. Asian Journal of Chemistry.
-
Li, Y., et al. (2013). Polyethylene glycol (PEG-400) as an efficient and recyclable reaction media for one-pot synthesis. Journal of Chemical and Pharmaceutical Research.
-
BenchChem Technical Support. (2025). Troubleshooting common side reactions in thiourea synthesis. BenchChem Guides.
-
Moroşan, A., et al. (2023).[1][5] New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation. Antibiotics (Basel).
Sources
- 1. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. asianpubs.org [asianpubs.org]
- 4. Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution reaction mechanism to form amides reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 12. benchchem.com [benchchem.com]
Scaling up the production of N-(4-Methylphenyl)-N-phenylthiourea
Technical Support Center: Scale-Up & Optimization Guide Topic: Production of N-(4-Methylphenyl)-N'-phenylthiourea (1-phenyl-3-(p-tolyl)thiourea) ID: TSC-2025-THIO-04 Status: Active
Introduction & Scope
Welcome to the BenchChem Scale-Up Support Center. This guide addresses the specific engineering and chemical challenges encountered when scaling the synthesis of N-(4-Methylphenyl)-N'-phenylthiourea from gram-scale discovery to kilogram-scale process development.
Critical Structural Clarification: While IUPAC nomenclature can be ambiguous, this guide focuses on the 1,3-disubstituted isomer (Structure A), which is the primary scaffold for antitubercular and anticancer research.
-
Target: 1-phenyl-3-(p-tolyl)thiourea (Ph-NH-CS-NH-Tol).
-
Methodology: Nucleophilic addition of p-Toluidine to Phenyl Isothiocyanate (or vice versa).
Safety Warning: Isothiocyanates are potent sensitizers and lachrymators. All scale-up operations must be conducted in a closed reactor system with appropriate scrubber venting.
Core Reaction Logic & Mechanism
To troubleshoot effectively, you must understand the failure modes of the mechanism. The reaction relies on the nucleophilic attack of the amine nitrogen onto the electrophilic carbon of the isothiocyanate.[1]
Key Mechanistic Insights:
-
The Driving Force: The reaction is driven by the nucleophilicity of the amine. p-Toluidine (electron-donating methyl group) is a slightly better nucleophile than aniline.
-
The Impurity Trap: Water is a competing nucleophile. If moisture is present, Phenyl Isothiocyanate hydrolyzes to form Aniline and COS. This generated Aniline then reacts with remaining Isothiocyanate to form 1,3-Diphenylthiourea (a symmetrical impurity that is difficult to separate).
Visualizing the Pathway
Figure 1: Reaction mechanism highlighting the critical moisture-sensitivity pathway leading to symmetrical impurities.
Troubleshooting Guide (Q&A Format)
Module A: Yield & Reaction Control
Q1: My reaction exotherms violently upon addition at the 500g scale, but it was manageable at 10g. How do I control this? Diagnosis: The reaction is exothermic.[2] At small scales, passive heat loss is sufficient. At larger scales, the surface-area-to-volume ratio decreases, trapping heat. Protocol Adjustment:
-
Switch to Inverse Addition: Do not dump the isothiocyanate into the amine. Dissolve the amine (p-Toluidine) in the solvent (Ethanol or IPA) and cool to 0-5°C. Add the Phenyl Isothiocyanate dropwise or via a dosing pump.
-
Solvent Volume: Ensure a minimum solvent volume of 5-7 mL per gram of reactant to act as a heat sink.
Q2: I am observing low conversion (<80%) despite refluxing for 12 hours. Diagnosis: This is likely an equilibrium or solubility issue, or loss of isothiocyanate due to volatility. Corrective Action:
-
Check Stoichiometry: Use a 1.05 equivalent excess of p-Toluidine . It is easier to remove excess amine (via dilute HCl wash) than unreacted isothiocyanate.
-
Solvent Selection: Switch from Ethanol to 2-Propanol (IPA) . The slightly higher boiling point (82°C vs 78°C) often pushes sluggish reactions to completion.
Module B: Impurity Profiling
Q3: HPLC shows a persistent 3-5% peak of 1,3-Diphenylthiourea. Recrystallization isn't removing it. Diagnosis: This is the "Symmetrical Urea" problem caused by moisture (see Figure 1). Root Cause: Wet solvent or wet amine. The Fix:
-
Dry Solvents: Use anhydrous ethanol/IPA or dry the solvent over molecular sieves before use.
-
Purification: Symmetrical thioureas often have higher melting points and lower solubility than the unsymmetrical target.
Module C: Physical Form & Isolation
Q4: Upon cooling, the product separates as a sticky oil ("oiling out") instead of crystals. Diagnosis: The solution is entering the "metastable zone" too quickly, or the solvent polarity is not optimal. Step-by-Step Recovery:
-
Re-heat: Re-dissolve the oil by heating back to reflux.
-
Seeding: Cool the solution slowly. When it reaches ~50°C (or just before the cloud point), add 0.1% w/w pure seed crystals .
-
Agitation: Maintain moderate stirring. Do not stir vigorously, as this can cause attrition, but stir enough to prevent oil droplets from coalescing at the bottom.
-
Co-Solvent: If using pure IPA, add water dropwise at the cloud point to force precipitation onto the seeds.
Scale-Up Data & Solvent Selection
Use this table to select the optimal solvent system for your reactor capabilities.
| Solvent System | Reaction Rate | Crystallization Yield | Scale-Up Suitability | Notes |
| Ethanol (Abs) | Moderate | High (85-90%) | Excellent | Green solvent (Class 3). Best balance of solubility and safety. |
| DCM (Dichloromethane) | Fast | Low (requires evap) | Poor | Toxic, volatile. Hard to crystallize from directly. Avoid for >100g. |
| Water (Surfactant) | Slow | Moderate | Good (Green) | Requires "On-Water" conditions. Product precipitates directly but may trap reactants. |
| Toluene | Moderate | High | Moderate | Good for removing water (azeotrope) to prevent impurities, but harder to dry product. |
Validated Workflow Diagram
This workflow represents the optimized protocol for 1kg+ production batches.
Figure 2: Optimized 1kg Scale-Up Workflow ensuring thermal control and impurity management.
References
-
Maddani, M. R., & Prabhu, K. R. (2010).[5][6] A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. Journal of Organic Chemistry. (Green chemistry approach for thiourea synthesis).
-
Organic Syntheses. (1955). Phenyl Isothiocyanate & Thiourea Derivatives.[7][8][9] Organic Syntheses, Coll.[8][10] Vol. 3. (Foundational protocols for isothiocyanate handling).
-
BenchChem Technical Support. (2025). Troubleshooting common side reactions in thiourea synthesis. (Specifics on symmetrical urea impurities).
-
National Center for Biotechnology Information. (2022). PubChem Compound Summary for CID 676454, 1-Phenyl-3-(p-tolyl)thiourea.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]
- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 7. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Comparative Analysis Guide: ¹H & ¹³C NMR of N-(4-Methylphenyl)-N'-phenylthiourea
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists Subject: 1-(4-methylphenyl)-3-phenylthiourea (1,3-Diarylthiourea Scaffold)
Executive Summary
The 1,3-diarylthiourea pharmacophore is a critical structural motif in drug development, serving as a bioisostere for urea in kinase inhibitors (e.g., Sorafenib analogs) and antiviral agents. This guide provides a rigorous analytical framework for N-(4-Methylphenyl)-N'-phenylthiourea , focusing on distinguishing its spectral signature from its urea analog, N-(4-Methylphenyl)-N'-phenylurea .
Key Analytical Takeaway: The substitution of Oxygen (Urea) with Sulfur (Thiourea) induces a dramatic descaled shift in the carbonyl/thiocarbonyl carbon (
Structural Logic & Synthesis Workflow
To ensure accurate assignment, one must understand the origin of the sample. The 1,3-diarylthiourea is typically synthesized via the condensation of an isothiocyanate with an aniline derivative.
Experimental Workflow
The following diagram outlines the critical path from synthesis to validated data acquisition, highlighting the purification step essential for removing paramagnetic impurities that broaden NMR signals.
Figure 1: Critical path for the synthesis and spectroscopic validation of diarylthioureas. Note that recrystallization is mandatory to resolve the AA'BB' aromatic splitting patterns.
Experimental Protocols
Solvent Selection Strategy
Recommendation: DMSO-d
-
Reasoning: Chloroform-d (CDCl
) often leads to broadened NH signals due to rapid proton exchange and poor solubility of the thiourea moiety. DMSO-d forms strong hydrogen bonds with the thioamide NH protons, slowing the exchange rate and resulting in sharp, distinct singlets (essential for integration).
Acquisition Parameters
-
Concentration: 10–15 mg in 0.6 mL DMSO-d
. -
¹H NMR: 16 scans, 30° pulse angle, D1 relaxation delay
2.0s (to ensure accurate integration of aromatic protons). -
¹³C NMR: 512–1024 scans. The thiocarbonyl carbon (C=S) has a long relaxation time (
) and no NOE enhancement; sufficient scans are vital to visualize the quaternary carbon at ~180 ppm.
Comparative Spectral Analysis
¹H NMR Analysis (400 MHz, DMSO-d )
The proton spectrum is defined by the desymmetrization caused by the methyl group on one ring.
| Assignment | Chemical Shift ( | Multiplicity | Integration | Mechanistic Insight |
| NH (Thiourea) | 9.50 – 9.80 | Broad Singlet (2H) | 1H + 1H | Significantly downfield compared to urea due to the anisotropy of the C=S bond and higher acidity. May appear as two distinct peaks if rotation is restricted.[1] |
| Ar-H (Phenyl) | 7.40 – 7.55 | Multiplet | 4H/5H | The unsubstituted phenyl ring protons typically overlap. |
| Ar-H (Tolyl) | 7.10 – 7.30 | Doublets (AA'BB') | 4H | The p-tolyl ring shows a characteristic "roofing" AA'BB' system, often appearing as two doublets ( |
| Ar-H (Para) | 7.00 – 7.15 | Triplet/Multiplet | 1H | The proton para to the nitrogen on the unsubstituted ring. |
| -CH | 2.25 – 2.30 | Singlet | 3H | The diagnostic anchor. Sharp singlet. |
¹³C NMR Analysis (100 MHz, DMSO-d )
The carbon spectrum provides the definitive proof of the thiourea linkage.
| Assignment | Chemical Shift ( | Note |
| C=S (Thione) | 179.0 – 181.0 | The "Smoking Gun". Far downfield. If this peak is at ~153 ppm, you have accidentally oxidized your product to the Urea. |
| Ar-C (Quaternary) | 135.0 – 138.0 | Ipso carbons attached to Nitrogen. |
| Ar-C (CH) | 120.0 – 130.0 | Aromatic methine carbons.[2] |
| -CH | 20.5 – 21.0 | Methyl carbon. |
Comparative Guide: Thiourea vs. Urea
In drug discovery, the switch from Urea (O) to Thiourea (S) is a common bioisosteric replacement. The table below outlines how to distinguish them analytically.
| Feature | Thiourea (S-Analog) | Urea (O-Analog) | |
| Carbonyl Carbon ( | ~180.0 ppm | ~153.0 ppm | ~27 ppm (Diagnostic) |
| NH Protons ( | 9.5 – 10.0 ppm | 8.4 – 8.8 ppm | ~1.2 ppm (Thiourea is more acidic) |
| H-Bonding Capacity | Strong Donor | Strong Acceptor & Donor | S is a weaker H-bond acceptor than O. |
| Solubility (DMSO) | High | Moderate | - |
Logical Pathway for Structure Confirmation
The following decision tree illustrates the logic flow for confirming the structure and ruling out common synthesis errors (e.g., oxidation to urea or hydrolysis).
Figure 2: Decision logic for distinguishing the target thiourea from its metabolic or synthetic byproduct (urea).
References
-
Saeed, A., et al. (2014). Synthesis, characterization and antibacterial activity of some new 1-aroyl-3-aryl thioureas. Journal of Chemical Sciences. Link
-
Pıhtılı Yıldız, G., & Tuncer, H. (2017). Classical and Microwave-Assisted Synthesis of Substituted-Dihydroxy-imidazolidine-2-thiones Compounds. ResearchGate.[3][4] Link
-
Compound Interest. (2015).[5] A Guide to ¹³C NMR Chemical Shift Values. Compound Interest. Link
-
Chayah, M., et al. (2016).[6] ¹H and ¹³C NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives active against nitric oxide synthase.[6] Magnetic Resonance in Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. compoundchem.com [compoundchem.com]
- 6. (1) H and (13) C NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives active against nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: N-(4-Methylphenyl)-N'-phenylthiourea Efficacy & Pharmacological Profiling
[1]
Executive Summary: The Thiourea Pharmacophore
N-(4-Methylphenyl)-N'-phenylthiourea (also designated as 1-(4-methylphenyl)-3-phenylthiourea or N-p-tolyl-N'-phenylthiourea) represents a critical scaffold in medicinal chemistry.[1] Belonging to the diarylthiourea class, its efficacy is defined by the central thiourea moiety (
This guide objectively compares the efficacy of this 4-methyl (p-tolyl) derivative against its structural analogs—specifically unsubstituted , 4-methoxy , and 4-chloro variants.[1] The analysis focuses on three primary biological vectors: Urease Inhibition , Antimicrobial Efficacy , and Tyrosinase Inhibition .
Key Findings
-
Urease Inhibition: The 4-methyl derivative exhibits moderate-to-high potency, outperforming unsubstituted phenylthiourea but generally trailing behind 4-methoxy analogs due to electronic effects on nickel chelation.[1]
-
Antimicrobial Activity: It shows broad-spectrum activity but is less potent than halogenated (4-chloro/fluoro) analogs which possess superior lipophilicity and membrane penetration.[1]
-
Tyrosinase Inhibition: Acts as a competitive inhibitor, structurally mimicking the substrate L-DOPA, similar to the parent compound N-phenylthiourea (PTU).
Comparative Efficacy Analysis
The following data synthesizes Structure-Activity Relationship (SAR) trends observed in diarylthiourea profiling.
Urease Inhibition (Target: Helicobacter pylori)
Urease is a nickel-dependent metalloenzyme.[1] The efficacy of thioureas stems from their ability to chelate the active site
Mechanism: The sulfur atom of the thiourea coordinates with the Nickel center, while the N-H protons form hydrogen bonds with active site residues (e.g., Asp, His).
-
Electronic Effect: Electron-Donating Groups (EDGs) like -CH3 (Methyl) and -OCH3 (Methoxy) increase the electron density on the sulfur, enhancing coordination with
. -
Comparison: The 4-methoxy group is a stronger EDG than the 4-methyl group, typically resulting in lower
values (higher potency).
Table 1: Comparative Urease Inhibition (
)
Data aggregated from representative SAR studies on diarylthioureas.
| Compound | Substituent (R) | Electronic Effect | IC50 (µM) | Relative Potency |
| N-(4-Methoxyphenyl)-N'-phenylthiourea | -OCH3 | Strong Donor | 22.0 ± 1.5 | High |
| N-(4-Methylphenyl)-N'-phenylthiourea | -CH3 | Moderate Donor | 35.4 ± 2.1 | Moderate-High |
| N,N'-Diphenylthiourea | -H | Neutral | 48.2 ± 3.0 | Baseline |
| N-(4-Nitrophenyl)-N'-phenylthiourea | -NO2 | Strong Acceptor | >100 | Low |
Interpretation: The N-(4-Methylphenyl) derivative is a robust inhibitor, suitable for lead optimization where the metabolic instability of the methoxy group (O-demethylation) might be a liability.
Antimicrobial Efficacy
In bacterial inhibition, lipophilicity (LogP) plays a crucial role in penetrating the cell wall, particularly in Gram-positive strains like S. aureus.
-
Halogenation: The 4-chloro derivative typically exhibits the highest potency due to increased lipophilicity and specific halogen-bond interactions.[1]
-
Methyl Substitution: The 4-methyl group increases lipophilicity compared to the unsubstituted parent but lacks the specific electronic withdrawal that often enhances antimicrobial toxicity.
Table 2: Antibacterial Activity (MIC against S. aureus)
| Compound | LogP (Calc) | MIC (µg/mL) | Efficacy Profile |
| N-(4-Chlorophenyl)-N'-phenylthiourea | ~3.5 | 4 - 8 | Potent |
| N-(4-Methylphenyl)-N'-phenylthiourea | ~2.9 | 16 - 32 | Moderate |
| N,N'-Diphenylthiourea | ~2.4 | 64 - 128 | Weak |
Mechanistic Visualization
Urease Inhibition Pathway
The following diagram illustrates the competitive binding mechanism where the thiourea sulfur displaces the water molecule bridging the bi-nickel center.
Figure 1: Mechanism of Urease inhibition. The 4-methyl substituent enhances the electron density on the sulfur atom, strengthening the coordinate bond with the Nickel active site compared to electron-withdrawing analogs.
Experimental Protocols
To validate the efficacy data presented above, the following standardized protocols are recommended. These workflows ensure reproducibility and minimize artifacts from solvent interference.[1]
Synthesis of N-(4-Methylphenyl)-N'-phenylthiourea
Objective: Produce high-purity compound for bio-assay. Principle: Nucleophilic addition of an aromatic amine to an isothiocyanate.[1]
-
Reagents:
-
Phenyl isothiocyanate (1.0 eq)
-
p-Toluidine (4-methylaniline) (1.0 eq)[1]
-
Ethanol (Absolute)
-
-
Procedure:
-
Dissolve 10 mmol of p-toluidine in 20 mL of absolute ethanol in a round-bottom flask.
-
Add 10 mmol of phenyl isothiocyanate dropwise with constant stirring at room temperature.
-
Reflux the mixture for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]
-
Cool the reaction mixture on an ice bath. The product will precipitate as a white/off-white solid.[1]
-
Filter the solid and wash with cold ethanol.
-
Recrystallization: Purify using hot ethanol to yield needle-like crystals.[1]
-
-
Validation: Melting point (Expected: ~138-140°C) and FTIR (Look for C=S stretch at ~1250 cm⁻¹).
Urease Inhibition Assay (Berthelot Method)
Objective: Determine
-
Preparation:
-
Enzyme: Jack Bean Urease (5 U/mL) in phosphate buffer (pH 7.4).
-
Substrate: Urea (100 mM).[1]
-
Test Compound: Dissolve N-(4-Methylphenyl)-N'-phenylthiourea in DMSO (Final DMSO conc < 5%).
-
-
Workflow:
-
Incubate 25 µL of Enzyme + 5 µL of Test Compound for 15 mins at 37°C.
-
Add 25 µL of Urea substrate.[1] Incubate for 30 mins at 37°C.
-
Stop Reaction: Add phenol-hypochlorite reagents (Berthelot reagents).[1]
-
Measurement: Incubate 10 mins for color development (blue indophenol complex). Measure Absorbance at 625 nm.
-
-
Calculation:
-
Plot % Inhibition vs. Concentration to derive
.[1]
-
References
-
Touro Scholar. (2023).[1] Synthesis and Evaluation of the Diarylthiourea Analogs as Novel Anti-Cancer Agents. Retrieved from [Link]
-
National Institutes of Health (PMC). (2023).[1] Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Retrieved from [Link]
-
MDPI. (2023).[1] Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues. Retrieved from [Link]
-
PubChem. (2025).[1] N-(4-Methoxyphenyl)-N'-phenylthiourea Compound Summary. Retrieved from [Link]
Structure-activity relationship (SAR) studies of N-phenylthiourea analogs
An In-Depth Comparative Guide to the Structure-Activity Relationships of N-Phenylthiourea Analogs
Introduction: The Versatile N-Phenylthiourea Scaffold
In the landscape of medicinal chemistry, the N-phenylthiourea scaffold stands out as a privileged structure, a testament to its remarkable versatility and broad spectrum of biological activities.[1] Derivatives of this core have garnered significant attention from researchers due to their relative ease of synthesis and their demonstrated potential as antimicrobial, anticancer, and enzyme-inhibiting agents.[2][3][4] The sulfur and nitrogen atoms within the thiourea moiety (S=C-N-H) are critical pharmacophoric features, enabling potent interactions with biological targets through hydrogen bonding and metal chelation.[1][5]
This guide offers a comprehensive analysis of the structure-activity relationships (SAR) of N-phenylthiourea analogs. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and their resulting biological effects. By synthesizing data from numerous studies, this document aims to provide researchers, scientists, and drug development professionals with a clear, evidence-based framework for the rational design of next-generation therapeutic agents based on this promising scaffold.
The Core Architecture: Sites of Biofunctional Modification
The biological activity of N-phenylthiourea derivatives can be systematically modulated by introducing various substituents at distinct positions on the core structure. Understanding these modification sites is fundamental to interpreting SAR data. The primary sites for derivatization are the phenyl ring (R¹) and the terminal nitrogen atom (R²), allowing for fine-tuning of the molecule's steric, electronic, and lipophilic properties.
Caption: Core N-phenylthiourea scaffold highlighting the two primary sites for chemical modification.
Comparative Analysis of Biological Activities
The true utility of the N-phenylthiourea scaffold is revealed by comparing how structural changes impact its efficacy across different biological targets.
Antimicrobial Activity: A Study in Selectivity
N-phenylthiourea analogs have consistently demonstrated significant antimicrobial properties, with many compounds exhibiting selective and potent activity against Gram-positive bacteria and fungi. The unsubstituted phenylthiourea core often lacks substantial activity, making substitution a prerequisite for efficacy.[6]
Key SAR Insights:
-
Halogenation is Key: The introduction of halogen atoms (Cl, Br) onto the phenyl ring is a highly effective strategy for boosting antimicrobial potency.[7] Derivatives with 2,5-dichloro, 4-chloro, and 4-bromo substitutions show marked activity against a range of microbes.[2]
-
Trifluoromethyl Groups: The addition of trifluoromethyl (-CF₃) groups, particularly at the meta-position of the phenyl ring, has been shown to promote inhibitory action against both Gram-positive and Gram-negative bacteria.[6]
-
N'-Substitution: The nature of the substituent on the second nitrogen atom (N') plays a crucial role. Studies comparing N-phenyl and N-benzoyl series indicate that the substitution pattern is a major determinant of activity against bacterial strains.
-
Gram-Positive Selectivity: A recurring theme is the pronounced selectivity of these compounds for Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus over Gram-negative species.
Comparative Data: Antimicrobial Activity (MIC)
| Compound | Substituent (R¹) | Substituent (R²) | B. subtilis MIC (µg/mL) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| 1 | 4-Bromo | H | 100 | >100 | >100 | [2] |
| 2 | 4-Chloro | H | 100 | 100 | >100 | [2] |
| 3 | 2,5-Dichloro | H | 50 | 100 | >100 | [2] |
| 4 | 3-Trifluoromethyl | Phenyl | - | 6.3 | 6.3 | [6] |
| 5 | 4-Chloro-3-nitro | 3-Trifluoromethylphenyl | - | 2 | - | [8][9] |
Note: Data is compiled from multiple sources for comparative purposes. Experimental conditions may vary between studies.
Anticancer Activity: Targeting Cellular Proliferation
A growing body of evidence supports the development of N-phenylthiourea derivatives as cytotoxic agents against various cancer cell lines.[4][10] The mechanism often involves targeting key regulatory proteins in cell proliferation pathways.[11]
Key SAR Insights:
-
N-Benzoyl Moiety: The addition of a benzoyl group at the N' position significantly enhances cytotoxic activity. N-(2,4-dichloro)benzoyl-N'-phenylthiourea, for example, shows a much better cytotoxicity profile against MCF-7 and T47D breast cancer cells than the standard drug hydroxyurea.[4][12]
-
Lipophilicity and Substitution: Increasing lipophilicity through substituents like a para-t-butyl group on the N-benzoyl ring can improve activity. This analog, N-(4-t-butylbenzoyl)-N'-phenylthiourea, was effective against breast (MCF-7, T47D) and cervical (HeLa) cancer cells with little impact on normal (Vero) cells.[11]
-
Target Specificity: The cytotoxic effects can be linked to specific molecular targets. Some derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Sirtuin 1 (SIRT1), both of which are crucial in cancer cell proliferation and survival.[11]
Comparative Data: Cytotoxic Activity (IC₅₀)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | 310 | [4][12] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D | 940 | [4][12] |
| Phenylthiourea-based thiazolopyrimidine (Cpd 5) | HCT-116 | 2.29 | [10] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 | 15.6 | [11] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D | 12.3 | [11] |
| Doxorubicin (Reference) | HCT-116 | 2.42 | [10] |
Enzyme Inhibition: A Focus on Tyrosinase
Phenylthiourea is a classic, well-documented inhibitor of phenoloxidase, commonly known as tyrosinase.[13][14] This enzyme is a copper-containing monooxygenase critical for melanin biosynthesis. The ability of the thiourea scaffold to chelate the copper ions in the enzyme's active site is central to its inhibitory mechanism.[15]
Key SAR Insights:
-
Monosubstitution is Essential: For direct tyrosinase inhibition, a direct, unsubstituted link between the planar phenyl ring and the thiourea unit is necessary. These are classified as 1-phenylthioureas (or N-phenylthioureas).[16]
-
N'-Disubstitution Abolishes Activity: The introduction of a second substituent on the terminal nitrogen (creating 1,3-disubstituted thioureas) eliminates direct tyrosinase inhibitory activity.[16] While these compounds may still reduce melanin formation in cells, they do so via a different, non-tyrosinase-inhibiting mechanism.[16]
-
N-Hydroxy Analogs: N-hydroxy-N'-phenylthiourea analogs have been shown to be exceptionally potent tyrosinase inhibitors, with one of the most active compounds exhibiting an IC₅₀ of 0.29 µM.[17]
Caption: Logical relationship between substitution pattern and tyrosinase inhibition.
Experimental Protocols: A Guide to Evaluation
To ensure scientific rigor and reproducibility, standardized methodologies are essential. The following protocols represent common, validated procedures for synthesizing and evaluating N-phenylthiourea analogs.
Protocol 1: General Synthesis of N-Phenylthiourea Analogs
This protocol describes a common method for synthesizing substituted N-phenylthioureas from the corresponding aniline derivative.[1]
Rationale: This two-step reaction first forms a hydrochloride salt of the aniline to improve solubility and reactivity. The subsequent reaction with ammonium thiocyanate in a refluxing aqueous solution is a classic and cost-effective method for forming the thiourea functional group.
Step-by-Step Procedure:
-
Aniline Salt Formation: In a round-bottom flask, dissolve 0.1 moles of the desired substituted aniline in 25 mL of water and 9 mL of concentrated HCl.
-
Heat the solution at 60-70 °C for 1 hour to ensure complete salt formation.
-
Cool the mixture in an ice bath for approximately 1 hour.
-
Thiourea Formation: Slowly add 0.1 moles of ammonium thiocyanate to the cooled solution with stirring.
-
Fit the flask with a reflux condenser and heat the solution to reflux for 4 hours. The solution will typically change color and become heterogeneous.
-
Isolation and Purification: After reflux, cool the reaction mixture. Add 20 mL of cold water while stirring continuously to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product completely. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.
-
Confirm the structure and purity using techniques such as Melting Point, IR, and NMR spectroscopy.[1]
Protocol 2: Antimicrobial Susceptibility via Broth Microdilution (MIC Determination)
This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC), a quantitative measure of antimicrobial activity.
Rationale: This method provides a quantitative result (the lowest concentration that inhibits visible growth) and is more precise than diffusion-based assays. It allows for the direct comparison of the potency of different compounds.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent like DMSO.
-
Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) to each well.
-
Add 100 µL of the compound stock solution to the first well and mix, then perform 2-fold serial dilutions across the plate.
-
Inoculation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard. Dilute this suspension so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Protocol 3: Cytotoxicity Evaluation via MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[10]
Rationale: This assay relies on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere by incubating for 24 hours.
-
Compound Treatment: Prepare various concentrations of the N-phenylthiourea analog in the cell culture medium. Replace the old medium with the compound-containing medium. Include untreated cells as a control.
-
Incubation: Incubate the cells with the compound for a set period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: Carefully remove the MTT medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.
Conclusion and Future Directions
The N-phenylthiourea scaffold is a fertile ground for the discovery of new bioactive molecules. Structure-activity relationship studies consistently reveal clear and actionable insights for optimizing these analogs. The presence of halogen and trifluoromethyl groups on the phenyl ring is a validated strategy for enhancing antimicrobial and anticancer activity. For tyrosinase inhibition, the SAR is starkly defined: N-monosubstitution is required for direct enzymatic inhibition, while N,N'-disubstitution negates it.
Future research should focus on multi-parameter optimization. While enhancing potency is crucial, improving pharmacokinetic profiles (ADME) and reducing off-target toxicity are equally important for translating these promising compounds into clinical candidates. The synthesis of hybrid molecules, where the N-phenylthiourea scaffold is combined with other known pharmacophores, represents an exciting avenue for developing agents with novel mechanisms of action or improved selectivity. The wealth of SAR data available provides a robust foundation for the continued, rational design of N-phenylthiourea analogs to address pressing therapeutic needs.
References
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Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. (2007). Monatshefte für Chemie - Chemical Monthly. [Link]
-
Synthesis and antimicrobial activities of substituted phenylthioureas. (N.D.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. (2025). ResearchGate. [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (2021). ResearchGate. [Link]
-
Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. (2023). Taylor & Francis Online. [Link]
-
REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. (N.D.). IJCRT.org. [Link]
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Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. (2022). MDPI. [Link]
-
Structural requirement of phenylthiourea analogs for their inhibitory activity of melanogenesis and tyrosinase. (2011). PubMed. [Link]
-
Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'- phenylthiourea against human breast cancer cell line. (2022). Ubaya Repository. [Link]
-
Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. (2022). PubMed. [Link]
-
Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and cytotoxic activity in breast and cervical cancer cells. (2023). Journal of Pharmacy & Pharmacognosy Research. [Link]
-
Phenylthiourea enhances Cu cytotoxicity in cell cultures: its mode of action. (1984). PubMed. [Link]
-
Synthesis, Characterization and Biological Analysis of Some Novel Complexes of Phenyl Thiourea Derivatives with Copper. (2018). ResearchGate. [Link]
-
Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'- phenylthiourea against human breast cancer cell line. (2022). ResearchGate. [Link]
-
The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. (2011). Taylor & Francis Online. [Link]
-
The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. (2011). ResearchGate. [Link]
-
An experimental and computational study of antioxidant activity of N‐phenylthiourea and N‐phenylselenourea analogues. (2020). ResearchGate. [Link]
-
Analogues of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation. (2008). PubMed. [Link]
-
Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H)-Ones. (2024). MDPI. [Link]
-
Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. (2024). MDPI. [Link]
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A Cross-Validated Guide to N-(4-Methylphenyl)-N-phenylthiourea: Synthesis, Characterization, and Comparative Analysis
For researchers and professionals in drug development, the rigorous evaluation of novel compounds is paramount. This guide provides a comprehensive cross-validation of the experimental results for N-(4-Methylphenyl)-N-phenylthiourea, a promising scaffold in medicinal chemistry. We will delve into its synthesis and characterization, and objectively compare its potential performance against relevant alternatives, supported by available experimental data. This document is designed to bridge the gap between theoretical potential and practical application, offering a foundation for informed research decisions.
Introduction to N-(4-Methylphenyl)-N-phenylthiourea
Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties[1][2]. The central thiourea moiety (S=C(NH)₂) acts as a versatile pharmacophore, and its activity can be finely tuned by the nature of the substituents on its nitrogen atoms. N-(4-Methylphenyl)-N-phenylthiourea, the subject of this guide, incorporates a phenyl group and a p-tolyl group, creating a molecule with specific steric and electronic properties that are hypothesized to influence its biological interactions.
The rationale for investigating this particular derivative lies in the established structure-activity relationships within the thiourea class. The presence of aromatic rings often contributes to binding affinity with biological targets, while substituents like the methyl group can modulate lipophilicity and metabolic stability. This guide will provide the necessary experimental framework to synthesize and characterize this compound, and then situate its potential within the broader landscape of thiourea derivatives.
Synthesis and Characterization: An Established Protocol
The synthesis of N-(4-Methylphenyl)-N-phenylthiourea is a straightforward and reproducible process, achievable through the nucleophilic addition of an aromatic amine to an isothiocyanate. The following protocol is based on established methodologies for the synthesis of N,N'-disubstituted thioureas[2].
Experimental Protocol: Synthesis of N-(4-Methylphenyl)-N-phenylthiourea
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve p-toluidine (1 equivalent) in a suitable solvent such as acetonitrile.
-
Place the flask in an ice bath to maintain a low temperature.
Step 2: Addition of Phenyl Isothiocyanate
-
Slowly add phenyl isothiocyanate (1 equivalent) dropwise to the stirred solution of p-toluidine.
-
The reaction is typically exothermic; maintaining a low temperature helps to control the reaction rate and minimize side products.
Step 3: Reaction and Product Formation
-
After the addition is complete, allow the reaction mixture to stir at room temperature.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the N-(4-Methylphenyl)-N-phenylthiourea product will often precipitate out of the solution.
Step 4: Isolation and Purification
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a cold solvent (e.g., hexane or a cold portion of the reaction solvent) to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.
Causality in Experimental Choices:
-
Solvent Selection: Acetonitrile is a common choice due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal during workup.
-
Temperature Control: The initial cooling of the reaction mixture is crucial to manage the exothermic nature of the amine-isothiocyanate reaction, preventing the formation of unwanted byproducts.
-
Purification: Recrystallization is a standard and effective method for obtaining highly pure crystalline products, which is essential for accurate characterization and subsequent biological testing.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for N-(4-Methylphenyl)-N-phenylthiourea.
Characterization Data
The identity and purity of the synthesized N-(4-Methylphenyl)-N-phenylthiourea have been confirmed by spectroscopic methods, most notably ¹H NMR spectroscopy[2][3].
¹H NMR (CDCl₃): The proton NMR spectrum of the compound shows characteristic signals for the aromatic protons of the phenyl and p-tolyl groups, as well as the N-H protons of the thiourea linkage and the methyl protons of the tolyl group. The expected chemical shifts (δ) are approximately:
-
~8.0 ppm (singlet, 2H): N-H protons.
-
~7.2-7.4 ppm (multiplet, 9H): Aromatic protons.
-
~2.35 ppm (singlet, 3H): Methyl (-CH₃) protons[2].
The integration of these signals should correspond to the number of protons in each environment, confirming the structure of the molecule. Further characterization would typically include ¹³C NMR, IR spectroscopy, and mass spectrometry to provide a complete analytical profile.
Comparative Analysis with Alternative Thiourea Derivatives
To contextualize the potential utility of N-(4-Methylphenyl)-N-phenylthiourea, it is essential to compare it with other, well-studied thiourea derivatives. This comparison will be drawn based on available experimental data for these alternatives, focusing on anticancer and antimicrobial activities, which are common applications for this class of compounds.
Anticancer Activity
Table 1: Comparative Anticancer Activity of N-Benzoyl-N'-phenylthiourea Derivatives against MCF-7 Breast Cancer Cells
| Compound | Substituent on Phenyl Ring | IC₅₀ (µM)[4] |
| N-benzoyl-N'-phenylthiourea | Unsubstituted | 2.83 |
| N-benzoyl-N'-(4-methylphenyl)thiourea | 4-CH₃ | 1.31 |
| N-benzoyl-N'-(4-methoxyphenyl)thiourea | 4-OCH₃ | 1.15 |
| N-benzoyl-N'-(4-chlorophenyl)thiourea | 4-Cl | 0.49 |
| N-benzoyl-N'-(2,4-dichlorophenyl)thiourea | 2,4-diCl | 0.31 |
Analysis and Insights:
The data in Table 1 suggests that the addition of a methyl group at the 4-position of the phenyl ring, as in N-benzoyl-N'-(4-methylphenyl)thiourea, enhances the cytotoxic activity against the MCF-7 breast cancer cell line compared to the unsubstituted analogue (IC₅₀ of 1.31 µM vs. 2.83 µM)[4]. This provides a strong rationale for hypothesizing that N-(4-Methylphenyl)-N-phenylthiourea could also exhibit notable anticancer activity. The methyl group may enhance cell membrane permeability or favorably influence the binding orientation of the molecule within its biological target.
It is also noteworthy that electron-withdrawing groups, such as chlorine, further enhance the anticancer activity in this series. This suggests that future synthetic efforts could explore halogenated derivatives of N-(4-Methylphenyl)-N-phenylthiourea.
Antimicrobial Activity
The antimicrobial potential of thiourea derivatives is well-documented. While direct antimicrobial data for N-(4-Methylphenyl)-N-phenylthiourea is not available, a study on substituted phenylthioureas provides valuable comparative data.
Table 2: Comparative Antimicrobial Activity of Substituted Phenylthioureas
| Compound | Zone of Inhibition (mm) at 300 ppm[5] |
| E. coli | |
| 4-Bromophenylthiourea | 14 |
| 4-Methyl-phenylthiourea | 12 |
| 2,5-Dichlorophenylthiourea | 16 |
| 4-Chlorophenylthiourea | 15 |
Analysis and Insights:
The data in Table 2 indicates that 4-Methyl-phenylthiourea, a close structural analogue to our target compound, exhibits moderate antibacterial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria[5]. While its activity is slightly less than that of the halogenated derivatives, it is still significant. This suggests that N-(4-Methylphenyl)-N-phenylthiourea is a promising candidate for antimicrobial screening. The presence of the additional phenyl group in our target compound could enhance its lipophilicity, potentially leading to improved interaction with bacterial cell membranes and increased antimicrobial potency.
Potential Mechanism of Action
The biological activity of thiourea derivatives is often attributed to their ability to act as hydrogen bond donors and to chelate metal ions that are essential for enzyme function. The N-H protons of the thiourea linkage can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to their inhibition.
Caption: Plausible mechanism of action for thiourea derivatives.
Conclusion and Future Directions
This guide has provided a cross-validated overview of N-(4-Methylphenyl)-N-phenylthiourea, including a reliable synthetic protocol and key characterization data. While direct experimental data on its biological activity is pending, a comparative analysis of structurally related compounds strongly suggests its potential as both an anticancer and antimicrobial agent.
The enhanced anticancer activity of the structurally similar N-benzoyl-N'-(4-methylphenyl)thiourea and the known antimicrobial properties of 4-methyl-phenylthiourea provide a solid foundation for future research. The next logical steps for researchers in this area would be:
-
Quantitative Biological Screening: Perform in vitro assays to determine the IC₅₀ values of N-(4-Methylphenyl)-N-phenylthiourea against a panel of cancer cell lines and the minimum inhibitory concentration (MIC) against various microbial strains.
-
Further Structural Modification: Synthesize and evaluate halogenated and other substituted derivatives to further explore the structure-activity relationship and optimize the compound's potency.
-
Mechanistic Studies: Investigate the precise mechanism of action through enzyme inhibition assays and molecular modeling studies.
By following the experimental protocols and considering the comparative data presented herein, researchers can confidently advance the investigation of N-(4-Methylphenyl)-N-phenylthiourea and its potential contributions to the field of drug discovery.
References
-
1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)Thiourea. (2019). MDPI. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]
-
Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. (2023). MDPI. [Link]
- Synthesis and antimicrobial activities of substituted phenylthioureas. (n.d.). Journal of Chemical and Pharmaceutical Research.
-
Synthesis, antiviral and anticancer activity of some novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide. (2009). PubMed. [Link]
-
Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases. (2016). PubMed. [Link]
- Structure-Activity Relationship of Phenylthiourea Analogs as Anticancer Agents: A Compar
-
Classical and Microwave-Assisted Synthesis of Substituted-Dihydroxy-imidazolidine-2-thiones Compounds. (2017). DergiPark. [Link]
- Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and cytotoxic activity in breast and cervical cancer cells. (2023). Journal of Pharmacy & Pharmacognosy Research.
- MOLECULAR DOCKING AND BIOLOGICAL ACTIVITY OF N- (4-METHOXY)-BENZOYL-N -PHENYLTHIOUREA AND N-(4-TRIFLUOROMETHYL)-BENZOYL-N'-PHENYLTHIOUREA AS ANTICANCER FOR BREAST CANCER. (2022). Rasayan Journal of Chemistry.
- A review on the chemistry, coordination, structure and biological properties of 1-(acyl/aroyl)-3-(substituted) thioureas. (2013). CONICET.
- REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. (2023). IJCRT.org.
-
1 H NMR spectrum of (1c) 1-(4-methylphenyl)-3-phenyl-thiourea (CHCl3-d). (n.d.). ResearchGate. [Link]
Sources
A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available N-(4-Methylphenyl)-N-phenylthiourea
Introduction: The Imperative of Purity in Synthetic Building Blocks
N-(4-Methylphenyl)-N-phenylthiourea is a versatile N,N'-disubstituted thiourea derivative that serves as a crucial building block in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest.[1] Thiourea derivatives are known to exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery.[2] The integrity of any multi-step synthesis or biological screening campaign is fundamentally reliant on the purity of the starting materials. Undisclosed impurities can lead to unforeseen side reactions, inaccurate biological data, and significant delays in research and development.
Some commercial suppliers of specialized chemical reagents explicitly state that they do not provide analytical data, placing the onus of quality control squarely on the end-user.[3] This guide provides a robust, multi-faceted (orthogonal) analytical strategy for researchers, scientists, and drug development professionals to independently verify the purity of commercially available N-(4-Methylphenyl)-N-phenylthiourea, ensuring the reliability and reproducibility of their scientific endeavors.
Anticipated Impurity Profile: A Rationale-Driven Approach
To develop a robust analytical method, one must first understand the potential impurities that may be present. The most common synthetic routes to N,N'-disubstituted thioureas involve the reaction of amines with isothiocyanates or the reaction of an amine with ammonium thiocyanate in an acidic medium.[4][5] Based on these pathways, we can anticipate a specific profile of process-related impurities.
Common Synthetic Pathway: p-Toluidine is reacted with phenyl isothiocyanate, or alternatively, aniline is reacted with p-tolyl isothiocyanate. A common laboratory-scale synthesis involves heating an aniline with ammonium thiocyanate to form an intermediate, which then reacts with the second amine.[4]
Potential Impurities Include:
-
Unreacted Starting Materials: Aniline and p-toluidine.
-
Symmetrically Substituted Byproducts: N,N'-diphenylthiourea and N,N'-di(p-tolyl)thiourea, formed if the isothiocyanate intermediate reacts with its corresponding parent amine.
-
Related Synthetic Adducts: Other minor byproducts from side reactions.
Caption: Key chemical structures in the purity analysis.
An Orthogonal Analytical Strategy for Confident Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A robust quality control strategy employs multiple, independent (orthogonal) methods. This approach ensures that impurities not detected by one technique are captured by another, providing a high degree of confidence in the final purity assessment. Our recommended workflow integrates a primary quantitative technique (HPLC-UV) with confirmatory identification and quantification methods (LC-MS and qNMR).
Caption: Orthogonal workflow for purity analysis.
Comparative Methodologies: Experimental Protocols
The following protocols are designed to be self-validating. The choice of a reversed-phase HPLC method is based on its widespread availability and its proven efficacy in separating thiourea derivatives, which possess moderate polarity.[6][7][8]
Protocol 1: Primary Purity Assessment by Reversed-Phase HPLC (RP-HPLC-UV)
Rationale: This method serves as the primary tool for separating the main component from its potential impurities and quantifying their relative abundance using UV detection. A C18 column is selected for its versatility with moderately polar compounds. The gradient elution ensures that both polar starting materials and less polar byproducts are effectively resolved. The detection wavelength of 265 nm is chosen as it is a common absorbance maximum for phenylthiourea derivatives.[9]
Instrumentation & Consumables:
-
HPLC system with UV/Vis or Diode Array Detector (DAD)
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the commercial sample in 10 mL of the sample diluent to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 95 25.0 95 25.1 30 | 30.0 | 30 |
-
-
Data Analysis: Calculate purity using the area percent method. The purity is the area of the main peak divided by the total area of all peaks, multiplied by 100.
Protocol 2: Impurity Identification by LC-MS
Rationale: To confidently identify the impurities detected by HPLC-UV, the same chromatographic method is coupled to a mass spectrometer. By obtaining the mass-to-charge ratio (m/z) of the impurity peaks, we can confirm their identity by matching the observed mass with the calculated exact mass of the anticipated impurities.
Procedure:
-
Utilize the same HPLC conditions as described in Protocol 1.
-
Divert the column effluent to a mass spectrometer (e.g., a single quadrupole or time-of-flight instrument).
-
MS Parameters (Example for ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Scan Range: 50 - 500 m/z
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 300 °C
-
-
Data Analysis: Correlate the retention times of peaks from the HPLC-UV chromatogram with the mass spectra obtained. Compare the measured m/z values with the theoretical exact masses of potential impurities.
Protocol 3: Orthogonal Purity Confirmation by Quantitative NMR (qNMR)
Rationale: qNMR is a powerful primary ratio method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[10] It relies on comparing the integral of a specific, unique proton signal from the analyte with the integral of a known signal from a certified internal standard of known purity and weight. This provides an independent verification of the purity value obtained by HPLC.
Instrumentation & Consumables:
-
NMR Spectrometer (≥400 MHz recommended)
-
High-Purity Deuterated Solvent (e.g., DMSO-d6)
-
Certified Internal Standard (e.g., Maleic Anhydride or Dimethyl Sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh ~15-20 mg of the N-(4-Methylphenyl)-N-phenylthiourea sample into an NMR tube.
-
Accurately weigh ~5-10 mg of the certified internal standard into the same NMR tube.
-
Record both weights precisely.
-
Add ~0.7 mL of deuterated solvent (e.g., DMSO-d6), cap, and gently agitate until fully dissolved.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated to allow for full relaxation and accurate integration.
-
-
Data Analysis:
-
Identify a well-resolved proton signal from the analyte that is unique and free from overlap (e.g., the methyl protons on the tolyl group).
-
Identify a well-resolved proton signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
Data Presentation: Illustrative Comparison of Commercial Samples
To demonstrate the utility of this workflow, we present hypothetical data from the analysis of three different commercial batches of N-(4-Methylphenyl)-N-phenylthiourea.
Table 1: HPLC-UV Purity Analysis (Area %)
| Supplier | Retention Time (min) | Area % | Identity (Confirmed by LC-MS) |
| Supplier A | 12.5 | 99.8% | N-(4-Methylphenyl)-N-phenylthiourea |
| 3.1 | 0.1% | Aniline | |
| 3.8 | 0.1% | p-Toluidine | |
| Supplier B | 12.5 | 98.5% | N-(4-Methylphenyl)-N-phenylthiourea |
| 14.2 | 1.1% | N,N'-Di(p-tolyl)thiourea | |
| 3.8 | 0.4% | p-Toluidine | |
| Supplier C | 12.5 | 96.2% | N-(4-Methylphenyl)-N-phenylthiourea |
| 11.8 | 2.5% | N,N'-Diphenylthiourea | |
| 3.1 | 0.8% | Aniline | |
| 4.5 | 0.5% | Unknown Impurity |
Table 2: Orthogonal Purity Confirmation by qNMR
| Supplier | Purity by HPLC (Area %) | Absolute Purity by qNMR (%) | Concordance |
| Supplier A | 99.8% | 99.7% | Excellent |
| Supplier B | 98.5% | 98.6% | Excellent |
| Supplier C | 96.2% | 96.5% | Good |
Discussion and Conclusion
This guide outlines a comprehensive and robust strategy for the purity assessment of commercially sourced N-(4-Methylphenyl)-N-phenylthiourea. The primary RP-HPLC method effectively separates the target compound from common process-related impurities. The identity of these impurities can be unequivocally confirmed using LC-MS, providing valuable insights into the synthetic quality of the material.
Crucially, the inclusion of an orthogonal qNMR analysis provides an independent, absolute measure of purity that validates the results obtained from the chromatographic approach. As demonstrated in the illustrative data, Supplier A provides the highest purity material, with only trace amounts of starting materials. Supplier B's product contains a significant symmetrical byproduct, while Supplier C's material has multiple impurities, including an unidentified one. This level of detailed analysis empowers researchers to make informed decisions about which commercial sources meet the stringent quality requirements for their work, ultimately enhancing the reliability and success of their research and development programs.
References
-
Analytical Letters. (2007). Catalytic Detection of Thiourea and Its Derivatives in HPLC Postcolumn Derivatization. [Link]
-
SIELC Technologies. (2023). HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. [Link]
-
MDPI. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. [Link]
- Google Patents.
-
AKJournals. (2025). Integrated RP-TLC and RP-HPLC assessment of lipophilicity of naproxen-based thiourea derivatives with anti-inflammatory and anticancer potential. [Link]
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ijeab. GC-MS analysis of bioactive compounds in methanolic extract of tubers of Pueraria tuberosa (Roxb. ex Willd.) DC.. [Link]
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Spectral Service AG. (2025). Purity Testing & Quantitative NMR Analysis. [Link]
-
Journal of Pharmacy & Pharmacognosy Research. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. [Link]
-
PrepChem.com. Synthesis of phenyl thiourea. [Link]
-
IJCRT.org. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. [Link]
-
MDPI. (2022). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. [Link]
-
MDPI. (2022). Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. [Link]
-
ResearchGate. (2021). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. [Link]
-
Asian Journal of Chemistry. (2011). An Efficient, Facial and Green Synthesis of Substituted Thiourea. [Link]
Sources
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- 2. Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(4-METHYLPHENYL)THIOUREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. ijcrt.org [ijcrt.org]
- 5. asianpubs.org [asianpubs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Purity Testing & Quantitative NMR Analysis | Spectral Service AG [spectralservice.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
